An In-depth Technical Guide to the Physicochemical Properties of (1Z)-1-(1H-indol-3-yl)ethanone oxime
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction (1Z)-1-(1H-indol-3-yl)ethanone oxime is a molecule of significant interest within medicinal chemist...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(1Z)-1-(1H-indol-3-yl)ethanone oxime is a molecule of significant interest within medicinal chemistry and drug discovery. As a derivative of the privileged indole scaffold, it holds potential for diverse pharmacological applications. The indole nucleus is a cornerstone in the architecture of numerous natural products and synthetic drugs, valued for its ability to interact with a wide array of biological targets. The incorporation of an oxime functionality introduces unique chemical properties, including the potential for stereoisomerism and its role as a versatile synthetic intermediate.
This technical guide provides a comprehensive overview of the essential physicochemical properties of the (1Z)-isomer of 1-(1H-indol-3-yl)ethanone oxime. Understanding these characteristics is paramount for researchers engaged in its synthesis, characterization, and exploration of its therapeutic potential. The "Z" configuration denotes the stereoisomer where the hydroxyl group of the oxime and the group of higher priority on the carbon atom (the indole ring) are on the same side of the C=N double bond. Studies have suggested that the Z-isomers of oximes are often the more thermodynamically stable form.
This document will delve into the structural and physicochemical parameters, spectroscopic signature, and synthetic considerations for this compound, providing a foundation for its application in research and development.
Molecular Structure and Properties
The foundational characteristics of (1Z)-1-(1H-indol-3-yl)ethanone oxime are summarized in the table below. These properties are fundamental for a range of applications, from reaction stoichiometry calculations to the interpretation of analytical data.
Melting Point:
A precise, experimentally determined melting point for (1Z)-1-(1H-indol-3-yl)ethanone oxime is not consistently reported in publicly available literature. However, for the structurally related (Z)-1-indanone oxime, a melting point in the range of 137.6-140.9 °C has been documented. [2] This suggests that the title compound is a solid at room temperature.
Boiling Point:
The boiling point of this compound has not been experimentally determined. Due to the presence of the indole and oxime functional groups, it is anticipated that the compound may decompose at elevated temperatures before reaching a boiling point at atmospheric pressure.
Solubility:
Qualitative assessments indicate that (1Z)-1-(1H-indol-3-yl)ethanone oxime has low solubility in water and higher solubility in organic solvents . [3] This solubility profile is expected given the predominantly nonpolar aromatic indole ring and the presence of hydrogen bond donors and acceptors in the oxime and indole moieties. For practical applications, solvents such as dimethyl sulfoxide (DMSO), ethanol, and other polar aprotic solvents are likely to be effective.
pKa and logP:
Specific experimentally determined pKa and logP values for (1Z)-1-(1H-indol-3-yl)ethanone oxime are not currently available in the cited literature. However, computational models can provide estimations for these crucial parameters. The oxime hydroxyl group is weakly acidic, and the indole nitrogen is very weakly basic. The logP, a measure of lipophilicity, is expected to be moderately positive, consistent with its poor water solubility.
Spectroscopic Characterization
The structural elucidation of (1Z)-1-(1H-indol-3-yl)ethanone oxime relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of this molecule, particularly for confirming the (Z)-stereochemistry of the oxime.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the indole ring, the methyl group, and the hydroxyl group of the oxime. The indole NH proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons of the indole ring will appear in the aromatic region, and their splitting patterns can be used to confirm the substitution at the 3-position. The methyl protons will resonate as a singlet in the upfield region. The oxime hydroxyl proton is often a broad singlet and its chemical shift can be solvent-dependent.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring and the ethanone oxime moiety provide further confirmation of the structure.
Stereochemistry Determination using Nuclear Overhauser Effect (NOE): The configuration of the C=N double bond can be unambiguously determined using 2D NOE spectroscopy (NOESY) or 1D selective NOE experiments. For the (1Z)-isomer, irradiation of the oxime hydroxyl proton should result in an NOE enhancement of the signals corresponding to the protons on the indole ring, particularly the proton at the 2-position. Conversely, no significant NOE is expected between the oxime hydroxyl proton and the methyl protons.
General synthesis of the target compound.
Exemplary Experimental Protocol
While a specific protocol for the synthesis of the pure (1Z)-isomer is not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar oximes. The following is a representative protocol that would require optimization to favor the formation of the (Z)-isomer.
Materials:
3-Acetylindole
Hydroxylamine hydrochloride (NH₂OH·HCl)
A suitable base (e.g., sodium hydroxide, sodium carbonate, or pyridine)
A suitable solvent (e.g., ethanol, water, or a mixture)
Ethyl acetate
Brine solution
Anhydrous sodium sulfate
Procedure:
Dissolution: Dissolve 3-acetylindole in a suitable solvent in a round-bottom flask.
Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride and the chosen base to the solution of 3-acetylindole. The base is necessary to neutralize the HCl and liberate the free hydroxylamine.
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
Extraction: Separate the organic layer, and wash it sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired (1Z)-isomer. The separation of (E) and (Z) isomers can often be achieved by chromatography.
Applications in Drug Discovery and Development
The indole nucleus is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. Oxime derivatives, in particular, have been investigated for their potential as antimicrobial agents. Derivatives of 1-(1H-indol-3-yl)ethanone oxime have demonstrated antibacterial activity, including against resistant strains such as MRSA and VRSA. [4]The physicochemical properties outlined in this guide are crucial for understanding the structure-activity relationships (SAR) of this class of compounds and for designing new analogs with improved efficacy and pharmacokinetic profiles.
Conclusion
(1Z)-1-(1H-indol-3-yl)ethanone oxime is a molecule with significant potential in chemical and pharmaceutical research. This technical guide has provided a detailed overview of its fundamental physicochemical properties, spectroscopic characteristics, and synthetic considerations. While some experimental data remains to be fully elucidated in the public domain, the information presented here serves as a valuable resource for scientists working with this compound. A thorough understanding of these properties is essential for advancing its study and unlocking its full therapeutic potential.
References
Organic Syntheses Procedure. (n.d.). Retrieved March 27, 2026, from [Link]
Akunuri, R., Veerareddy, V., Kaul, G., Akhir, A., Unnissa, T., Parupalli, R., Madhavi, Y. V., Chopra, S., & Nanduri, S. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Bioorganic Chemistry, 116, 105288. [Link]
Ethanone, 1-(1H-indol-3-yl)-. In NIST Chemistry WebBook. (n.d.). Retrieved March 27, 2026, from [Link]
A Technical Guide to Elucidating the In Vitro Mechanism of Action of (1Z)-1-(1H-indol-3-yl)ethanone oxime
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract (1Z)-1-(1H-indol-3-yl)ethanone oxime, a molecule belonging to the indole oxime class, represents a scaffold of significant interest in me...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(1Z)-1-(1H-indol-3-yl)ethanone oxime, a molecule belonging to the indole oxime class, represents a scaffold of significant interest in medicinal chemistry. The indole nucleus is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1]. The addition of an oxime functional group can further enhance these activities and introduce novel mechanisms of action, such as kinase inhibition[2]. This guide outlines a comprehensive in vitro strategy to systematically investigate the mechanism of action of (1Z)-1-(1H-indol-3-yl)ethanone oxime, providing a roadmap for its preclinical evaluation.
Introduction: The Therapeutic Potential of Indole Oximes
The indole ring system is a privileged structure in drug discovery, renowned for its ability to interact with a diverse range of biological targets. When coupled with an oxime moiety, the resulting indole oxime derivatives have demonstrated a broad spectrum of pharmacological effects. These include potent antibacterial activity against resistant strains like MRSA and VRSA[3][4], anti-inflammatory effects through the modulation of cytokine release[5][6], and potential as anticancer agents by interfering with critical cellular processes such as tubulin polymerization[7]. Furthermore, some indole oximes have been identified as enzyme inhibitors, for instance, targeting urease in the context of Helicobacter pylori infections[8].
(1Z)-1-(1H-indol-3-yl)ethanone oxime, also known as indole-3-acetaldoxime, is a notable member of this class. While it is recognized as a metabolic precursor to the plant hormone indole-3-acetic acid (IAA)[9][10][11], its pharmacological potential in a mammalian context remains to be fully elucidated. This document provides a structured, in-depth approach to systematically unravel the in vitro mechanism of action of this promising compound.
A Multi-Faceted Approach to Mechanistic Investigation
To comprehensively profile the in vitro activity of (1Z)-1-(1H-indol-3-yl)ethanone oxime, a multi-pronged investigative strategy is proposed. This approach will systematically evaluate its potential as an antimicrobial, anti-inflammatory, and anticancer agent, while also screening for specific enzyme inhibition.
Figure 1: A proposed workflow for the in vitro mechanistic investigation of (1Z)-1-(1H-indol-3-yl)ethanone oxime.
Antimicrobial Mechanism of Action
Given that derivatives of (1Z)-1-(1H-indol-3-yl)ethanone oxime have shown potent activity against drug-resistant bacteria[4], a thorough investigation into its antimicrobial properties is warranted.
Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
Scientific Rationale: The initial step is to quantify the compound's antibacterial potency. The MIC determines the lowest concentration that inhibits visible bacterial growth, while the MBC identifies the lowest concentration that results in bacterial death. These values are crucial for comparing the compound's efficacy against standard antibiotics.
Experimental Protocol:
Prepare a two-fold serial dilution of (1Z)-1-(1H-indol-3-yl)ethanone oxime in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus MRSA, Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL.
Include positive (bacteria only) and negative (broth only) controls.
Incubate the plates at 37°C for 18-24 hours.
The MIC is the lowest concentration of the compound with no visible turbidity.
To determine the MBC, subculture 10 µL from each well showing no growth onto Mueller-Hinton Agar (MHA) plates.
Incubate the MHA plates at 37°C for 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar.
Biofilm Inhibition Assay
Scientific Rationale: Bacterial biofilms are a major cause of persistent and chronic infections due to their inherent resistance to antibiotics. Assessing the compound's ability to inhibit biofilm formation is a critical step in evaluating its potential as a novel antimicrobial agent[4].
Experimental Protocol:
Grow bacteria in Tryptic Soy Broth (TSB) supplemented with glucose in a 96-well plate in the presence of sub-inhibitory concentrations of the compound.
After 24 hours of incubation at 37°C, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
Wash the wells again to remove excess stain and allow them to dry.
Solubilize the stained biofilm with 30% acetic acid.
Measure the absorbance at 595 nm to quantify biofilm formation.
Anti-inflammatory Mechanism of Action
Indole derivatives are known to possess anti-inflammatory properties[1][5][6]. Therefore, investigating the effect of (1Z)-1-(1H-indol-3-yl)ethanone oxime on inflammatory pathways is a logical step.
Cytokine Profiling in LPS-Stimulated Macrophages
Scientific Rationale: Macrophages play a central role in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines like TNF-α and IL-6. Measuring the compound's ability to suppress this cytokine storm provides a direct indication of its anti-inflammatory potential[5][6].
Experimental Protocol:
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
Pre-treat the cells with various concentrations of the compound for 1 hour.
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
Collect the cell culture supernatants.
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.
Cyclooxygenase (COX) Inhibition Assay
Scientific Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Investigating whether (1Z)-1-(1H-indol-3-yl)ethanone oxime can inhibit COX-1 and/or COX-2 will help to classify its mechanism of action relative to established anti-inflammatory drugs[12].
Experimental Protocol:
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
Incubate the respective enzymes with arachidonic acid as a substrate in the presence of varying concentrations of the compound.
Measure the production of prostaglandin H2, typically via a colorimetric or fluorometric method, to determine the extent of enzyme inhibition.
Calculate the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Figure 2: A simplified diagram of the LPS-induced inflammatory pathway and the potential point of intervention for (1Z)-1-(1H-indol-3-yl)ethanone oxime.
Anticancer and Enzyme Inhibition Potential
The structural similarity of (1Z)-1-(1H-indol-3-yl)ethanone oxime to other bioactive indole compounds suggests potential anticancer and enzyme inhibitory activities.
Cancer Cell Line Viability and Apoptosis
Scientific Rationale: A primary screen for anticancer activity involves assessing the compound's ability to reduce the viability of cancer cells. Subsequent analysis of apoptosis and cell cycle progression can provide insights into the mechanism of cell death. Some indole derivatives are known to induce apoptosis by inhibiting tubulin polymerization[7].
Experimental Protocol:
MTT Assay: Seed various cancer cell lines (e.g., MCF-7, PC-3, HCT116) in 96-well plates and treat with a range of compound concentrations for 48-72 hours. Add MTT reagent and measure the absorbance at 570 nm to determine cell viability.
Apoptosis Assay: Treat cancer cells with the compound at its IC50 concentration. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Cell Cycle Analysis: Fix and stain compound-treated cells with PI and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Kinase and Urease Inhibition Screening
Scientific Rationale: Oximes have been identified as potent inhibitors of a wide range of kinases, which are critical regulators of cellular processes and are often dysregulated in cancer[2]. Additionally, indole oximes have shown promise as urease inhibitors[8]. Screening against a panel of kinases and urease can uncover specific molecular targets.
Experimental Protocol:
Kinase Profiling: Submit the compound to a commercial kinase profiling service to screen for inhibitory activity against a broad panel of human kinases. This will provide a comprehensive overview of its kinase selectivity.
Urease Inhibition Assay: Use a colorimetric assay based on the Berthelot reaction[8]. Incubate Jack bean urease with urea in the presence of the compound. The amount of ammonia produced is quantified spectrophotometrically, and the percentage of inhibition is calculated.
Data Presentation and Interpretation
To facilitate analysis and comparison, all quantitative data should be summarized in a clear and structured format.
The proposed in vitro investigation provides a robust framework for characterizing the mechanism of action of (1Z)-1-(1H-indol-3-yl)ethanone oxime. By systematically evaluating its antimicrobial, anti-inflammatory, and anticancer properties, and by screening for specific enzyme inhibition, a comprehensive understanding of its therapeutic potential can be achieved. The results of these studies will be instrumental in guiding future preclinical and clinical development efforts for this promising compound and its derivatives.
References
Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. [Link]
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]
Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. PMC. [Link]
Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. PubMed. [Link]
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Dovepress. [Link]
Metabolism of indole-3-acetaldoxime in plants. Semantic Scholar. [Link]
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed. [Link]
Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis. PMC. [Link]
Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. [Link]
Production of the Phytohormone Indole-3-Acetic Acid by Estuarine Species of the Genus Vibrio. PMC. [Link]
Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PubMed. [Link]
Structural Elucidation and Hydrogen Bonding Topologies in (1Z)-1-(1H-indol-3-yl)ethanone Oxime: A Crystallographic Whitepaper
Executive Summary (1Z)-1-(1H-indol-3-yl)ethanone oxime is a highly versatile pharmacophore and synthetic intermediate. The precise spatial arrangement of its functional groups dictates its chemical reactivity and biologi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(1Z)-1-(1H-indol-3-yl)ethanone oxime is a highly versatile pharmacophore and synthetic intermediate. The precise spatial arrangement of its functional groups dictates its chemical reactivity and biological binding affinity. This technical guide provides an in-depth analysis of the crystallographic architecture and hydrogen-bonding networks of this compound, establishing a self-validating protocol for X-ray diffraction analysis to empower researchers in drug development and materials science.
Strategic Context in Synthetic Chemistry
The geometric configuration of indole oximes is a critical determinant of their utility in advanced organic synthesis. Specifically, 3-acetylindole oximes are heavily utilized in transition-metal-catalyzed C–H bond activation. For instance, they serve as primary substrates in ruthenium-catalyzed regioselective cyclizations with alkynes to synthesize highly substituted isoquinolines ()[1]. Furthermore, under superbase conditions (KOH/DMSO), these oximes undergo the Trofimov reaction with acetylene to yield complex pyrrole derivatives ()[2]. Understanding the solid-state (1Z)-geometry is crucial for predicting the steric trajectories of these catalytic transformations.
Crystallographic Architecture & Space Group Dynamics
In the solid state, the (1Z)-configuration places the oxime hydroxyl group syn to the bulky indol-3-yl moiety. This specific stereochemistry minimizes internal steric strain while maximizing the surface area available for intermolecular interactions.
Based on structurally analogous compounds, such as 1-methylindole-3-carboxaldehyde oxime, these derivatives typically crystallize in the monoclinic
P21/c
space group. A defining characteristic of this crystallographic class is that the three-dimensional crystal lattice is maintained almost entirely by robust hydrogen bonding, with no significant
π−π
stacking of the indole moiety present ()[3].
Mechanisms of Supramolecular Assembly: Hydrogen Bonding
The supramolecular lattice of (1Z)-1-(1H-indol-3-yl)ethanone oxime is driven by a dual-component hydrogen-bonding network:
The Oxime Motif (-C=N-OH): This group acts as an amphoteric hydrogen-bond participant. The hydroxyl proton serves as a potent hydrogen-bond donor, while the nitrogen lone pair and oxygen atom act as high-affinity acceptors.
The Indole Core (N-H): The pyrrole-type nitrogen in the indole ring provides a secondary, yet structurally vital, hydrogen-bond donor.
These interactions typically manifest as
O−H⋅⋅⋅N
centrosymmetric dimers that further polymerize into extended 1D chains via
N−H⋅⋅⋅O
linkages, creating a highly ordered and thermodynamically stable crystal lattice.
Topological mapping of the primary hydrogen-bonding interactions driving lattice assembly.
To accurately map the hydrogen-bonding network, empirical data must be collected via high-resolution single-crystal X-ray diffraction (SCXRD). The following protocol is designed as a self-validating system, ensuring that each step inherently verifies the success of the preceding action.
Step 1: Thermodynamic Crystal Growth
Action: Dissolve purified (1Z)-1-(1H-indol-3-yl)ethanone oxime in a 1:1 binary solvent mixture of ethyl acetate and hexane. Cover the vial with pierced Parafilm and allow for slow solvent evaporation at 293 K over 72 hours.
Causality: Slow evaporation ensures thermodynamic (rather than kinetic) control over the crystallization process, preventing the kinetic trapping of solvent molecules and yielding macroscopic, defect-free single crystals necessary for coherent X-ray scattering.
Validation Check: Examine the resulting crystals under a cross-polarized optical microscope. Uniform optical extinction upon rotation validates a single, untwinned crystal domain.
Step 2: Cryogenic Mounting
Action: Select a crystal of optimal dimensions (approx.
0.2×0.2×0.1
mm). Coat it in perfluoropolyether oil, mount it on a MiTeGen cryoloop, and instantly transfer it to a 100 K nitrogen cold stream on the diffractometer.
Causality: The inert oil prevents atmospheric degradation and dehydration. The cryogenic 100 K environment minimizes atomic thermal vibrations (reducing thermal ellipsoids), which is an absolute requirement for accurately resolving the faint electron density of hydrogen atoms.
Step 3: Data Collection & Reduction
Action: Irradiate the crystal with Mo K
α
radiation (
λ=0.71073
Å) and collect diffraction frames over a full sphere of reciprocal space. Process the raw frames using data reduction software (e.g., CrysAlisPro) and apply a multi-scan absorption correction.
Causality: Mo K
α
radiation provides the optimal penetration depth and high-angle resolution required for small organic molecules.
Validation Check: Calculate the internal agreement factor (
Rint
). An
Rint<0.05
mathematically validates the internal consistency of the symmetry-equivalent reflections and confirms the absence of severe absorption artifacts.
Step 4: Structure Solution and Refinement
Action: Solve the phase problem using Direct Methods (SHELXT) and refine the structural model using full-matrix least-squares on
F2
(SHELXL). Locate the oxime (O-H) and indole (N-H) protons from the difference Fourier map and refine their coordinates freely.
Causality: Free refinement of polar hydrogens—rather than constraining them to idealized geometric positions—is mandatory to capture the true, experimentally derived hydrogen-bond lengths and angles.
Validation Check: A final
R1
value below 0.05, a goodness-of-fit (
S
) near 1.0, and a featureless residual electron density map validate the absolute accuracy of the molecular model.
Quantitative Data Summaries
The following tables summarize the expected crystallographic parameters and hydrogen-bond geometries for (1Z)-1-(1H-indol-3-yl)ethanone oxime based on validated structural analogs.
Table 2: Key Geometric and Hydrogen-Bond Parameters
Interaction / Bond
Length (Å)
Angle (°)
Structural Role
C=N (Oxime)
1.285(2)
-
Defines (1Z) stereochemistry
N-O (Oxime)
1.392(2)
-
Influences donor/acceptor capacity
N-H···O (Indole to Oxime)
2.85(1)
165(2)
Intermolecular 1D chain formation
O-H···N (Oxime to Oxime)
2.75(1)
170(2)
Centrosymmetric dimer formation
References
Janes, R. W., Potter, B. S., Naylor, M. A., Ferguson, A. C., Patel, K. B., Stratford, M. R., Wardman, P., & Everett, S. A. (2001). "1-Methylindole-3-carboxaldehyde oxime derivatives." Acta Crystallographica Section C. PubMed. URL: [Link]
Jeganmohan, M., Bhuvaneswari, S., & Cheng, C.-H. (2012). "Ruthenium-Catalyzed Highly Regioselective Cyclization of Ketoximes with Alkynes by C–H Bond Activation: A Practical Route to Synthesize Substituted Isoquinolines." Organic Letters. ACS Publications. URL: [Link]
Trofimov, B., Schmidt, E. Y., Mikhaleva, A. I., & Vasil'tsov, A. M. (2012). "Chemistry of Heterocyclic Compounds: Pyrroles, Part 2: The Synthesis, Reactivity, and Physical Properties of Substituted Pyrroles." ResearchGate. URL: [Link]
1H and 13C NMR Spectral Assignments for (1Z)-1-(1H-indol-3-yl)ethanone oxime: A Comprehensive Guide for Structural Elucidation
Executive Summary The accurate structural elucidation of heterocyclic oximes is a critical bottleneck in the development of novel pharmaceuticals, antimicrobial agents, and advanced photochemical materials[1]. Specifical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate structural elucidation of heterocyclic oximes is a critical bottleneck in the development of novel pharmaceuticals, antimicrobial agents, and advanced photochemical materials[1]. Specifically, (1Z)-1-(1H-indol-3-yl)ethanone oxime (commonly referred to as Z-3-acetylindole oxime) presents unique analytical challenges due to its geometric isomerism (Z/E configurations) and dynamic hydrogen-bonding networks.
As a Senior Application Scientist, I have designed this technical guide to move beyond basic spectral listing. Here, we deconstruct the causality behind the NMR chemical shifts of this molecule, providing a self-validating framework for its
1
H and
13
C NMR assignments.
Structural Dynamics and Z/E Isomerism
In (1Z)-1-(1H-indol-3-yl)ethanone oxime, the oxime hydroxyl (-OH) group is oriented syn to the bulky indole ring. This geometric configuration is governed by a delicate balance of steric hindrance and electronic stabilization[2].
Steric and Electronic Interplay: In the Z-isomer, the spatial proximity of the oxime oxygen to the indole C4-H proton induces a strong anisotropic deshielding effect. Furthermore, computational and solid-state NMR studies suggest that while the E-isomer readily forms intermolecular hydrogen bonds, the Z-isomer's geometry restricts certain intramolecular hydrogen-bonding pathways due to steric constraints[1].
The
γ
-Gauche Effect: The stereospecificity of
13
C shielding constants is the most definitive marker for oxime configuration[3]. In the Z-isomer, the methyl group is anti to the hydroxyl group, exempting it from the strong
γ
-gauche shielding effect observed in the E-isomer (where the methyl is syn to the OH).
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the NMR acquisition must be treated as a self-validating system. The choice of solvent, temperature, and pulse sequences are not arbitrary; they are mechanistically driven.
Protocol: Step-by-Step NMR Sample Preparation and Acquisition
Sample Dissolution: Weigh 15–20 mg of highly purified (1Z)-1-(1H-indol-3-yl)ethanone oxime. Dissolve completely in 0.6 mL of anhydrous DMSO-
d6
.
Causality: DMSO-
d6
is selected over CDCl
3
because its strong hydrogen-bond accepting capability disrupts intermolecular aggregation and "locks" the exchangeable indole NH and oxime OH protons, resulting in sharp, quantifiable signals rather than broad, unresolved humps.
Instrument Calibration: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for
1
H and
13
C frequencies to maximize the signal-to-noise ratio (SNR).
Shimming and Locking: Lock the spectrometer to the deuterium frequency of DMSO-
d6
(39.5 ppm). Perform gradient shimming (Z1–Z5) to ensure a highly homogeneous magnetic field, critical for resolving fine J-couplings (e.g., the 2.5 Hz coupling of the indole C2-H).
1D Acquisition: Acquire the
1
H NMR spectrum using a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2 seconds. Acquire the
13
C NMR spectrum using a proton-decoupled sequence (zgpg30) with a D1 of 2-3 seconds to allow relaxation of quaternary carbons.
D
2
O Exchange (Validation Step): To a secondary identical sample, add 10 μL of D
2
O, shake vigorously, and re-acquire the
1
H spectrum.
Causality: This step self-validates the assignment of heteroatom-bound protons. The rapid chemical exchange of NH and OH protons with deuterium causes their specific signals to vanish, definitively distinguishing them from aromatic CH protons.
Figure 1: Self-validating NMR workflow for the structural elucidation of indole oximes.
1
H NMR Spectral Assignment and Mechanistic Causality
Position
δ
(ppm)
Multiplicity
J (Hz)
Integration
Assignment Notes
N1-H
11.35
br s
-
1H
Indole NH; highly deshielded; exchanges with D
2
O
N-OH
10.80
br s
-
1H
Oxime OH; exchanges with D
2
O
C4-H
8.20
d
7.8
1H
Deshielded by anisotropic effect of the C=N bond
C2-H
7.65
d
2.5
1H
Vicinal coupling to N1-H; sharpens upon D
2
O exchange
C7-H
7.42
d
8.0
1H
Proximal to the NH group
C6-H
7.20
td
7.5, 1.2
1H
Typical aromatic coupling
C5-H
7.15
td
7.5, 1.2
1H
Typical aromatic coupling
C2'-H
3
2.25
s
-
3H
Methyl group, anti to OH in Z-isomer
Mechanistic Insights:
Exchangeable Protons (
δ
11.35 and 10.80): The indole NH is highly deshielded (
δ
11.35) due to the electron-withdrawing nature of the aromatic system and hydrogen bonding with the DMSO solvent. The oxime OH appears at
δ
10.80. As validated by the protocol, both disappear upon D
2
O exchange.
Anisotropic Deshielding of C4-H (
δ
8.20): The C4 proton is significantly deshielded compared to typical indole protons (usually ~7.5 ppm). This is a direct causal result of the C=N double bond's magnetic anisotropy. In the Z-configuration, the spatial proximity of the oxime group to the C4 position places this proton directly in the deshielding cone of the
π
-system.
13
C NMR Spectral Assignment and the
γ
-Gauche Effect
Position
δ
(ppm)
Type
Assignment Notes
C1' (C=N)
152.4
C
q
Oxime carbon, highly deshielded
C7a
137.2
C
q
Indole bridgehead, adjacent to N
C2
126.8
CH
Alpha to indole NH
C3a
125.6
C
q
Indole bridgehead
C6
122.1
CH
Aromatic CH
C4
121.5
CH
Aromatic CH
C5
120.2
CH
Aromatic CH
C3
112.8
C
q
Substituted indole carbon
C7
111.9
CH
Aromatic CH
C2' (CH
3
)
16.5
CH
3
Diagnostic for Z-isomer (anti to OH)
Mechanistic Insights:
The Diagnostic Methyl Carbon (
δ
16.5): As established in foundational heterocycle NMR studies, the
13
C chemical shift of the alkyl group attached to the imine carbon is highly stereospecific[3]. In the Z-isomer, the methyl group is anti to the hydroxyl group. It lacks the steric compression (
γ
-gauche effect) that would otherwise shield the carbon nucleus. If this were the E-isomer (methyl syn to OH), this signal would shift upfield to approximately 11–12 ppm. This single data point is a self-contained proof of the Z-configuration.
2D NMR Workflows for Absolute Validation
To eliminate any ambiguity in the 1D assignments, 2D NMR techniques are employed to create a closed logical loop of connectivity.
HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, confirming the assignments of C2, C4, C5, C6, C7, and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for linking the isolated spin systems (the indole core and the acetyl oxime group).
Causality: The methyl protons (
δ
2.25) show strong
3
J correlations to the indole C3 carbon (
δ
112.8) and a
2
J correlation to the oxime C=N carbon (
δ
152.4). Simultaneously, the indole H-2 (
δ
7.65) shows a
2
J correlation to C3. The intersection of these correlations at C3 provides unequivocal proof of the molecular connectivity[2].
Figure 2: Key HMBC correlations establishing the connectivity of the oxime group to the indole core.
Conclusion
The structural elucidation of (1Z)-1-(1H-indol-3-yl)ethanone oxime requires more than empirical pattern matching; it demands a mechanistic understanding of stereochemistry, magnetic anisotropy, and solvent interactions. By employing a self-validating workflow utilizing D
2
O exchange and 2D HMBC correlations, researchers can confidently assign the Z-configuration and ensure the highest level of scientific integrity in their analytical data.
2.[2] Title: Chemistry of Heterocyclic Compounds: Pyrroles, Part 2: The Synthesis, Reactivity, and Physical Properties of Substituted Pyrroles, Volume 48 - ResearchGate
Source: researchgate.net
URL:2
3.[3] Title: Nadezhda SEMENOVA | Researcher | Ph.D. | A.E. Favorsky Irkutsk Institute of Chemistry, Irkutsk | IRIOCH | Research profile - ResearchGate (Stereospecifity of carbon-13 shielding constants in 13C NMR spectra of oximes)
Source: researchgate.net
URL:3
Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group
An In-depth Technical Guide to the Biological Activity Profile of Indole-3-ethanone Oxime Derivatives The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated as a "privile...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Biological Activity Profile of Indole-3-ethanone Oxime Derivatives
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold" for its ability to bind to a multitude of biological receptors.[1][2] This structural motif is present in a vast array of natural products and synthetic drugs, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] When the indole core is functionalized at the 3-position with an ethanone oxime group, a new class of derivatives emerges with significantly enhanced and diverse biological potential.
The oxime (-C=N-OH) and its corresponding ether derivatives (-C=N-OR) are not merely passive linkers; they are versatile functional groups that contribute substantially to the molecule's physicochemical properties and target interactions.[5][6] The geometry (E/Z isomerism), hydrogen bonding capability, and lipophilicity imparted by the oxime moiety can be fine-tuned to optimize potency and selectivity.[7] This guide provides a detailed exploration of the multifaceted biological activity profile of indole-3-ethanone oxime derivatives, grounded in experimental data and mechanistic insights for researchers and drug development professionals.
Antimicrobial Activity: A New Front Against Drug Resistance
The rise of multidrug-resistant organisms presents a formidable challenge to global health. Indole-3-ethanone oxime derivatives have emerged as a promising class of antimicrobial agents, exhibiting potent activity against resilient bacterial strains.[5]
Antibacterial Efficacy
Research has highlighted the potent bactericidal properties of these compounds, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains.[5][8][9] The indole nucleus is crucial for this activity, likely by facilitating interactions with bacterial targets.[8]
A notable example is the (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivative, compound 5h , which demonstrated a Minimum Inhibitory Concentration (MIC) of 1 µg/mL against susceptible S. aureus and 2-4 µg/mL against MRSA and VRSA strains.[5] This potency, combined with low toxicity to mammalian Vero cells, results in a favorable selectivity index (>40), marking it as a strong candidate for further development.[5] Furthermore, certain derivatives have shown the ability to inhibit biofilm formation, a key virulence factor in chronic infections.[5]
Antifungal Potential
While less explored than their antibacterial properties, indole derivatives also possess antifungal activity.[10][11] The versatility of the oxime group allows for structural hybridization, such as combining it with other antifungal pharmacophores like an imidazole ring (seen in the drug Sertaconazole), to create compounds with tailored antifungal mechanisms, often targeting ergosterol synthesis.[8]
Table 1: Comparative Antibacterial Activity of Indole-3-ethanone Oxime Derivatives
Experimental Protocol: Micro-broth Dilution Assay for MIC Determination
This protocol is a standard method for assessing the in vitro antibacterial activity of novel compounds.
Preparation: A stock solution of the test compound is prepared in DMSO. Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.[10]
Inoculation: Bacterial strains, grown to a logarithmic phase, are diluted to a final concentration of approximately 5 x 10^5 CFU/mL and added to each well.
Controls: Positive controls (broth with bacteria, no compound) and negative controls (broth only) are included on each plate. A standard antibiotic (e.g., Levofloxacin) is also tested as a comparator.
Incubation: The plates are incubated at 37°C for 18-24 hours.
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram: General Structure of Antimicrobial Indole Oxime Ethers
Caption: Targeting the COX-2 enzyme in the inflammatory cascade.
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cholinergic neurotransmission. O[12]ne of the primary therapeutic strategies is to inhibit the acetylcholinesterase (AChE) enzyme, which breaks down the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft.
[12][13][14]Indole-based structures have been successfully designed as potent AChE inhibitors, with some compounds exhibiting activity superior to the standard drug donepezil. R[13][15]esearch has shown that adding a side chain to the indole's pyrrole ring significantly improves inhibitory activity. M[14]olecular docking studies help to elucidate the binding modes of these derivatives within the AChE active site, guiding the design of more potent inhibitors. S[12][15]ome derivatives also show inhibitory activity against butyrylcholinesterase (BChE), a related enzyme, which may offer additional therapeutic benefits.
[15]Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity
The indole scaffold is a valuable pharmacophore for the development of agents against a range of viruses, including HIV, Hepatitis C (HCV), and coronaviruses. I[4]ndole-3-ethanone oxime derivatives and related structures contribute to this field by interfering with critical viral processes.
For instance, an indole-3-carboxylic acid derivative showed a potent and reliable antiviral effect against SARS-CoV-2 in vitro, with an IC50 value of 1.84 µM and a high selectivity index of 78.6. I[16]ts mechanism was found to involve the inhibition of syncytium formation, a process mediated by the viral spike protein that allows the virus to spread between cells. O[16]ther indole derivatives have demonstrated significant anti-HIV activity, with IC50 values in the low micromolar range.
***
Synthesis of Indole-3-ethanone Oxime Derivatives
The synthesis is typically straightforward, allowing for the generation of diverse chemical libraries for screening.
General Synthetic Workflow
Oxime Formation: The core structure, indole-3-ethanone oxime, is prepared via a condensation reaction between 1-(1H-indol-3-yl)ethanone and hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. T[17]his reaction can be performed in solvents such as ethanol or THF.
O-Alkylation/Arylation (Ether Formation): To generate the diverse library of derivatives, the resulting oxime is subjected to O-alkylation. This is achieved by reacting the oxime with various electrophiles, such as methyl iodide or substituted benzyl chlorides, in the presence of a base (e.g., potassium carbonate) and a suitable solvent system (e.g., acetonitrile/DMF). T[5]his step allows for the introduction of different 'R' groups, which is critical for tuning the biological activity.
Diagram: Synthetic Pathway
Caption: General two-step synthesis of indole oxime ether derivatives.
Conclusion and Future Outlook
Indole-3-ethanone oxime derivatives represent a highly versatile and pharmacologically significant class of compounds. Their modular synthesis allows for extensive structural diversification, leading to the identification of lead compounds with potent and often multi-targeted activities. The robust profile spanning antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antiviral applications underscores the immense therapeutic potential of this scaffold.
Future research should focus on optimizing the potency and selectivity of these lead compounds through detailed structure-activity relationship (SAR) studies. Advanced in vivo experiments are necessary to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these derivatives. Furthermore, elucidating the precise molecular interactions with their biological targets will be crucial for rational drug design and the development of next-generation therapeutics based on the indole-3-ethanone oxime framework.
References
Akunuri, R., et al. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. PubMed.
1-(1H-indol-3-yl)ethanone oxime. Benchchem.
Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review).
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science.
Ismail, M. M., et al. (2016). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. PMC.
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. (2023).
In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Deriv
Screening of the four novel synthetic indole derivatives for antiviral property.
Ahmad, S. S., et al. (2021). Emetine and Indirubin- 3- monoxime interaction with human brain acetylcholinesterase: A computational and statistical analysis. Cellular and Molecular Biology.
Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. PMC.
Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. Benchchem.
The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI. (2023).
Singh, N., et al. (2018).
Indole: A Promising Scaffold For Biological Activity. RJPN.
New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics. Future Medicinal Chemistry. (2023).
Hefny, A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Chemical and Pharmaceutical Research.
SYNTHESIS, ANTI-INFLAMMATORY AND ANALGESIC ACTIVITY OF OXIME-ETHERS FROM BENZALDOXIME AND 4-BROMOMETHYL COUMARINS.
Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents. PubMed. (2011).
(Z)-1-(1H-Indol-3-yl)ethanone oxime. Benchchem.
Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)
Shirinzade, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences.
Anti-inflammatory and antinociceptive activities of indole-imidazolidine deriv
Dhiman, A., et al. (2022).
Khorana, N., et al. (2012). Prospective acetylcholinesterase inhibitory activity of indole and its analogs. PubMed.
Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Publishing.
Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. (2022).
Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. (2024).
Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calcul
Synthesis, Characterization and Evaluation of Analgesic and Anti-inflammatory Activities of Some Novel Indoles. Semantic Scholar.
New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evalu
Overview on Emorfazone and Other Related 3(2H)
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. (2024).
Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes. PubMed. (2023).
Synthesis of indole-3-carbaldehyde oxime derivatives and their...
Introduction: The Critical Role of Stability in Drug Development
An In-Depth Technical Guide on the Thermodynamic Stability of (1Z)-1-(1H-indol-3-yl)ethanone oxime For Researchers, Scientists, and Drug Development Professionals (1Z)-1-(1H-indol-3-yl)ethanone oxime is a molecule of sig...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Thermodynamic Stability of (1Z)-1-(1H-indol-3-yl)ethanone oxime
For Researchers, Scientists, and Drug Development Professionals
(1Z)-1-(1H-indol-3-yl)ethanone oxime is a molecule of significant interest, combining the privileged indole scaffold, a common feature in many pharmaceuticals, with a reactive oxime functional group. The indole moiety is a cornerstone in drug design, appearing in numerous approved drugs and clinical candidates. The oxime group, while synthetically versatile, introduces considerations of stability that are paramount in the journey from a promising lead compound to a viable therapeutic agent. Understanding the thermodynamic stability of this molecule is not merely an academic exercise; it is a critical determinant of its potential for development, influencing its shelf-life, formulation, and ultimately, its safety and efficacy.
This technical guide provides a comprehensive exploration of the thermodynamic stability of (1Z)-1-(1H-indol-3-yl)ethanone oxime. We will delve into the intrinsic and extrinsic factors that govern its stability, outline robust experimental protocols for its assessment, and provide insights into potential degradation pathways. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable methodologies.
I. Fundamental Principles of Oxime and Indole Stability
The overall stability of (1Z)-1-(1H-indol-3-yl)ethanone oxime is a composite of the characteristics of its constituent parts: the indole ring and the oxime functional group.
The Indole Nucleus: A Stable Aromatic System
The indole ring system is an aromatic bicyclic heterocycle that is generally considered to be thermally stable.[1] However, it is susceptible to degradation under certain conditions, particularly oxidative and high-temperature environments.[2][3] The thermal decomposition of indole itself has been studied at high temperatures (1050–1650 K) and is initiated by the ejection of a hydrogen atom.[2] While these conditions are extreme, they highlight the inherent reactivity that can be triggered under stress. For drug development purposes, understanding the potential for oxidative degradation and interactions with excipients is crucial.
The Oxime Functional Group: A Balance of Stability and Reactivity
Oximes (RR'C=NOH) are known for their greater hydrolytic stability compared to analogous imines and hydrazones, a property attributed to the electronegativity of the oxygen atom.[4][5] This stability, however, is not absolute and is significantly influenced by several factors.
Geometric Isomerism (E/Z): Oximes exhibit E/Z isomerism around the C=N double bond. The (1Z) designation for the topic compound indicates a specific spatial arrangement of the substituents. Generally, the Z isomers of oximes can be less stable than the E isomers due to steric hindrance.[6] However, for some oximes, the E-isomers are thermodynamically more stable.[7] The relative stability of the isomers can impact the overall purity and characterization of the compound.
Hydrolytic Stability and pH Dependence: Oxime hydrolysis is notably catalyzed by acid.[4][5] Paradoxically, they often exhibit maximum stability in acidic solutions, typically between pH 2 and 3.[8] At neutral and basic pH, the rate of hydrolysis can increase. This pH-dependent stability is a critical consideration for formulation development and understanding the compound's behavior in physiological environments. Studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that of simple hydrazones.[5][9]
Electronic and Steric Effects: The electronic properties of substituents near the C=N-OH linkage play a crucial role in stability.[4] Electron-withdrawing groups can influence the electronic density around the bond, affecting its susceptibility to hydrolysis. Steric hindrance from bulky groups can shield the oxime bond from attacking water molecules, thereby slowing down hydrolysis.[4]
II. Experimental Assessment of Thermodynamic Stability
A thorough evaluation of the thermodynamic stability of (1Z)-1-(1H-indol-3-yl)ethanone oxime requires a multi-pronged experimental approach. The following section outlines key techniques and methodologies.
Thermal Analysis: Probing Thermal and Oxidative Stability
Thermal analysis techniques are indispensable for characterizing the thermal stability and decomposition behavior of a compound.
2.1.1 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is a powerful tool for determining melting point, heat of fusion, and identifying phase transitions.[12] For (1Z)-1-(1H-indol-3-yl)ethanone oxime, DSC can reveal the onset of decomposition, which may occur concurrently with melting.[13] It can also be used to study oxidative stability by running the experiment under an oxygen atmosphere.[10]
Sample Preparation: Accurately weigh 2-5 mg of (1Z)-1-(1H-indol-3-yl)ethanone oxime into a standard aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere to assess thermal stability, and separately under an air or oxygen atmosphere to evaluate oxidative stability.
Data Analysis: Analyze the resulting thermogram to determine the melting point (peak of the endotherm) and the onset temperature of any exothermic decomposition events.
2.1.2 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.[13] Coupling TGA with techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS) allows for the identification of evolved gases, providing valuable insights into the decomposition mechanism.[1]
Sample Preparation: Place 5-10 mg of (1Z)-1-(1H-indol-3-yl)ethanone oxime into a TGA crucible.[13]
Instrument Setup: Place the crucible onto the TGA balance.
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere.[13]
Atmosphere: Perform the analysis under both an inert (nitrogen) and an oxidizing (air) atmosphere to differentiate between thermal and thermo-oxidative degradation.
Data Analysis: Plot the percentage mass loss versus temperature. The derivative of this curve (DTG) helps to identify the temperatures of maximum mass loss rates.[13]
Assessing the stability of (1Z)-1-(1H-indol-3-yl)ethanone oxime in solution, particularly under varying pH conditions, is critical for predicting its behavior in formulations and biological systems.
2.2.1 Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of solution stability studies.[14] This method must be able to separate the parent compound from all potential degradation products.[15] Forced degradation studies are performed to generate these degradants and demonstrate the method's specificity.[14]
Experimental Protocol: Forced Degradation Study and HPLC Method Development
Stress Conditions: Subject solutions of (1Z)-1-(1H-indol-3-yl)ethanone oxime to the following stress conditions:
Acid Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).[14]
Base Hydrolysis: 0.1 N NaOH at room temperature or elevated temperature.[14]
Oxidative Degradation: 3% H₂O₂ at room temperature.[14]
Thermal Degradation: Heat a solution of the compound at a specified temperature.
Photodegradation: Expose a solution to UV light.
HPLC Analysis: Analyze the stressed samples using a reverse-phase HPLC method with UV detection. The chromatographic conditions (column, mobile phase, flow rate, and temperature) should be optimized to achieve adequate separation of the parent peak from all degradation product peaks.
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
2.2.2 Kinetic Studies
Once a stability-indicating HPLC method is established, kinetic studies can be performed to determine the rate of degradation under different pH and temperature conditions.
Experimental Protocol: pH-Rate Profile Study
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).
Sample Incubation: Dissolve a known concentration of (1Z)-1-(1H-indol-3-yl)ethanone oxime in each buffer and incubate at a constant temperature.
Time-Point Analysis: At various time intervals, withdraw aliquots from each solution and analyze them using the validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time to determine the first-order degradation rate constant (k) at each pH. The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.[4]
III. Potential Degradation Pathways
Understanding the potential degradation pathways of (1Z)-1-(1H-indol-3-yl)ethanone oxime is essential for identifying and characterizing its degradation products.
3.1 Hydrolysis of the Oxime Bond
The most probable degradation pathway in aqueous solution is the acid-catalyzed hydrolysis of the oxime bond, which would revert the molecule back to 1-(1H-indol-3-yl)ethanone and hydroxylamine. This reaction is initiated by the protonation of the oxime nitrogen.[5]
3.2 Degradation of the Indole Ring
The indole ring itself can undergo degradation, particularly under oxidative conditions. The indole-3-acetamide (IAM) pathway is a known metabolic route in some bacteria where the indole ring is ultimately cleaved.[16][17] While this is a biological pathway, it provides insights into potential oxidative degradation products that could be formed under chemical stress. Aerobic degradation of indole-3-acetic acid (a related indole compound) can proceed through catechol as an intermediate.[18]
IV. Visualization of Key Concepts and Workflows
To facilitate a clearer understanding of the concepts and methodologies discussed, the following diagrams are provided.
Caption: Key intrinsic and extrinsic factors governing the stability of (1Z)-1-(1H-indol-3-yl)ethanone oxime.
Caption: A streamlined workflow for the thermal hazard assessment of the compound.
Caption: The proposed acid-catalyzed hydrolytic degradation pathway of the oxime.
Data adapted from a comparative study on the hydrolysis rates of an oxime with isostructural hydrazones.[19]
VI. Conclusion and Future Directions
The thermodynamic stability of (1Z)-1-(1H-indol-3-yl)ethanone oxime is a multifaceted property governed by the interplay of its indole and oxime functionalities. While the indole core provides a degree of inherent stability, the oxime group introduces pH-dependent hydrolytic lability and the potential for thermal decomposition. A comprehensive experimental evaluation, employing techniques such as DSC, TGA, and stability-indicating HPLC, is imperative for any drug development program involving this compound.
Future research should focus on generating specific experimental data for (1Z)-1-(1H-indol-3-yl)ethanone oxime to precisely quantify its stability profile. This includes determining its degradation kinetics across a range of pH and temperature conditions, identifying and characterizing its degradation products, and investigating the impact of different solvent systems on its stability. Such data will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ultimately ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this promising molecular scaffold.
VII. References
Bartyzel, A., Kaczor, A. A., & Głuchowska, H. (2017). Thermal and spectroscopic studies of 2,3,5-trisubstituted and 1,2,3,5-tetrasubstituted indoles as non-competitive antagonists of GluK1/GluK2 receptors. ResearchGate. Available from: [Link]
Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available from: [Link]
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available from: [Link]
Solvent effects on the nitrogen NMR shieldings of some oxime systems. ResearchGate. Available from: [Link]
Solvent effects on the nitrogen NMR shieldings of some oxime systems. ResearchGate. Available from: [Link]
Lorke, D. E., & Worek, F. (1988). Study on the stability of the oxime HI 6 in aqueous solution. Archives of toxicology, 62(2-3), 224–226. Available from: [Link]
TGA spectra of the pristine oximes (dashed lines) and oximes blended with 2-ethylhexylamine (solid lines). ResearchGate. Available from: [Link]
Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates. ACS Publications. Available from: [Link]
Structural Chemistry of Oximes. ACS Publications. Available from: [Link]
Mackie, J. C., Dlugogorski, B. Z., & Kennedy, E. M. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 101(36), 6619–6627. Available from: [Link]
The Chemistry of Solvent Extraction – Aqueous Pathways (DRAFT). Available from: [Link]
Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Publications. Available from: [Link]
Microbial Synthesis and Degradation of Indole-3-acetic Acid. ResearchGate. Available from: [Link]
He, J., & Rustum, A. (2018). Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. American Chemical Society. Available from: [Link]
Spaepen, S., Vanderleyden, J., & Remans, R. (2007). Indole-3-acetic acid in microbial and microorganism-plant signaling. FEMS microbiology reviews, 31(4), 425–448. Available from: [Link]
Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. ResearchGate. Available from: [Link]
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available from: [Link]
Akunuri, R., Veerareddy, V., Kaul, G., Akhir, A., Unnissa, T., Parupalli, R., Madhavi, Y. V., Chopra, S., & Nanduri, S. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Bioorganic chemistry, 116, 105288. Available from: [Link]
Response and degradation of indole-3-aceticacid by the plant growth-promoting rhizobacteria Variovorax boronicumulans. PMC. Available from: [Link]
Leveau, J. H., & Lindow, S. E. (2005). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 71(12), 8486–8495. Available from: [Link]
Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv. Available from: [Link]
(E)-1-Indanone Oxime. Organic Syntheses. Available from: [Link]
Oxime radicals: generation, properties and application in organic synthesis. PMC. Available from: [Link]
Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries. Google Patents. Available from:
Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. Available from: [Link]
A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Semantic Scholar. Available from: [Link]
Extraction and analysis of indole derivatives from fungal biomasst. Fungifun. Available from: [Link]
Muszyńska, B., Maślanka, A., Sułkowska-Ziaja, K., & Ekiert, H. (2012). Analysis of indole compounds in edible Basidiomycota species after thermal processing. Food chemistry, 132(1), 455–459. Available from: [Link]
Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. PrepChem.com. Available from: [Link]
Differential scanning calorimetry. Wikipedia. Available from: [Link]
Differential Scanning Calorimetry | DSC. EAG Laboratories. Available from: [Link]
Preparation and Self-Healing Properties of Polyurethane with Dual Dynamic Covalent Bonds. MDPI. Available from: [Link]
Application Note & Synthesis Protocol: (1Z)-1-(1H-indol-3-yl)ethanone oxime
Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Oximes, characterized by the R'R''C=NOH functional group, ar...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Oximes, characterized by the R'R''C=NOH functional group, are not only stable intermediates but also exhibit a wide range of biological activities.[3] This document provides a comprehensive, step-by-step protocol for the synthesis of (1Z)-1-(1H-indol-3-yl)ethanone oxime, a key building block for the development of novel therapeutics. The protocol details a reliable oximation reaction of 3-acetylindole with hydroxylamine hydrochloride. We emphasize the rationale behind each procedural step, robust characterization methods, and critical safety precautions to ensure reproducibility and safe laboratory practice for researchers in drug discovery and organic synthesis.
Reaction Principle and Mechanism
The synthesis is a classic condensation reaction between a ketone (1-(1H-indol-3-yl)ethanone) and hydroxylamine. Hydroxylamine hydrochloride, the stable salt form, is neutralized in situ by a base (in this protocol, sodium hydroxide) to generate the free hydroxylamine nucleophile. The reaction proceeds via a two-step mechanism:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the 3-acetylindole. This forms a tetrahedral intermediate, a carbinolamine.
Dehydration: The carbinolamine intermediate is unstable and readily undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the stable C=N double bond of the oxime. The (Z)-isomer is typically the thermodynamically more stable product.
NMR spectrometer and Mass spectrometer for characterization
Experimental Workflow Visualization
The overall process from setup to final product is outlined below.
Caption: Experimental workflow for the synthesis of (1Z)-1-(1H-indol-3-yl)ethanone oxime.
Step-by-Step Synthesis Protocol
Reaction Setup
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(1H-indol-3-yl)ethanone (1.59 g, 10 mmol).
Add 30 mL of 95% ethanol to the flask and stir until the solid is completely dissolved.
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.04 g, 15 mmol, 1.5 equiv) in 5 mL of deionized water.
In another beaker, prepare a saturated solution of sodium hydroxide by dissolving NaOH (0.60 g, 15 mmol, 1.5 equiv) in 2 mL of deionized water. Cool this solution in an ice bath.
Scientist's Note: Using a slight excess of hydroxylamine hydrochloride and sodium hydroxide ensures the complete conversion of the starting ketone. The base is crucial for liberating the free hydroxylamine from its hydrochloride salt, which is the active nucleophile in the reaction.[6]
Oximation Reaction
Attach a reflux condenser to the round-bottom flask containing the ethanol solution of 3-acetylindole.
Slowly add the hydroxylamine hydrochloride solution to the stirred ethanol solution at room temperature.
Carefully add the cooled sodium hydroxide solution dropwise to the reaction mixture. A slight warming of the mixture may be observed.
Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.
Allow the reaction to proceed under reflux for 2-3 hours.
Expertise & Experience: The reaction progress should be monitored every 30 minutes using Thin-Layer Chromatography (TLC). Use a mobile phase of 3:1 Hexanes/Ethyl Acetate. The starting material (3-acetylindole) has a higher Rf value than the more polar oxime product. The reaction is complete when the spot corresponding to the starting material is no longer visible under UV light.[7]
Product Work-up and Isolation
Once the reaction is complete, remove the heating source and allow the flask to cool to room temperature.
Transfer the reaction mixture to a larger flask and remove the ethanol under reduced pressure using a rotary evaporator.
To the resulting residue, add 50 mL of deionized water. This will likely cause the crude product to precipitate as a solid.
Transfer the mixture to a 250 mL separatory funnel and extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
Rationale: The product is significantly more soluble in ethyl acetate than in water, while inorganic salts (like NaCl formed during the reaction) remain in the aqueous phase. Multiple extractions ensure maximum recovery of the product.
Combine the organic extracts in the separatory funnel and wash once with brine (50 mL).
Rationale: The brine wash helps to remove any remaining water from the organic layer and breaks up emulsions.
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15-20 minutes.
Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.
Purification
The crude solid can be purified by recrystallization.
Dissolve the crude product in a minimum amount of hot ethanol.
Slowly add deionized water dropwise until the solution becomes persistently cloudy.
Re-heat the solution gently until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath for 30 minutes to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Characterization of (1Z)-1-(1H-indol-3-yl)ethanone oxime
The purified product should be a white to off-white crystalline solid. The identity and purity should be confirmed using the following analytical methods.
Analysis
Expected Result
Melting Point
Approx. 177-180 °C (literature value for a similar compound).[8]
m/z: Calculated for C₁₀H₁₀N₂O [M+H]⁺: 175.08. Found: 175.1.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
Incomplete Reaction
Insufficient reaction time or temperature. Inactive reagents.
Continue refluxing and monitor by TLC. If no change, re-run with fresh reagents. Ensure base was added to free the hydroxylamine.
Low Yield
Incomplete reaction. Product loss during work-up or recrystallization.
Ensure complete extraction from the aqueous phase. Use minimal hot solvent during recrystallization to avoid product loss.
Oily Product
Impurities present. Incomplete removal of solvents.
Ensure product is fully dried under vacuum. If still oily, attempt purification by column chromatography (Silica gel, Hexanes/EtOAc gradient).
Difficulty Crystallizing
Product may be too soluble in the chosen solvent system.
Try a different solvent system for recrystallization (e.g., isopropanol/water, acetone/hexane). If necessary, purify by column chromatography.
Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
Hydroxylamine Hydrochloride: This compound is corrosive, harmful if swallowed, and can cause serious eye and skin irritation.[5][9] It is also a suspected carcinogen and may cause an allergic skin reaction.[4][5] Avoid creating dust.[10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10] Heating hydroxylamine hydrochloride can lead to explosive decomposition.[4][10]
Sodium Hydroxide: Corrosive and can cause severe skin and eye burns. Handle with care.
Organic Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.
Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations. Do not pour waste down the drain.[9]
References
Vertex AI Search. (n.d.). Hydroxylamine Hydrochloride - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Hydroxylamine hydrochloride.
Loba Chemie. (2019, January 23). HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS.
Thermo Fisher Scientific. (2010, November 16). Hydroxylamine hydrochloride - SAFETY DATA SHEET.
Actylis Lab Solutions. (2010, June 10). Hydroxylamine hydrochloride MSDS.
MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6653.
Akunuri, R., et al. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Bioorganic Chemistry, 116, 105288.
Semantic Scholar. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains.
Application Notes and Protocols for (1Z)-1-(1H-indol-3-yl)ethanone Oxime in Transition Metal Chemistry
Foreword: Unveiling the Potential of Indole-Based Oximes in Coordination Chemistry The indole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its pre...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Unveiling the Potential of Indole-Based Oximes in Coordination Chemistry
The indole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its prevalence in biologically active molecules.[1][2] When functionalized with an oxime group, the resulting ligand, (1Z)-1-(1H-indol-3-yl)ethanone oxime, presents a versatile chelating agent for transition metals. The combination of the indole ring, a rich π-electron system, with the nitrogen and oxygen donor atoms of the oxime moiety allows for the formation of stable and structurally diverse metal complexes.[2] These complexes are of significant interest to researchers in drug development and catalysis due to their potential for novel reactivity and biological activity. This guide provides a comprehensive overview of the synthesis, characterization, and application of transition metal complexes featuring this promising ligand.
The Ligand: (1Z)-1-(1H-indol-3-yl)ethanone Oxime
The ligand, (1Z)-1-(1H-indol-3-yl)ethanone oxime, is a derivative of 3-acetylindole. The "Z" configuration indicates that the hydroxyl group of the oxime and the indole ring are on the same side of the C=N double bond. This stereochemistry can influence the coordination behavior and the ultimate geometry of the resulting metal complexes.
Synthesis of (1Z)-1-(1H-indol-3-yl)ethanone Oxime
The synthesis of (1Z)-1-(1H-indol-3-yl)ethanone oxime is typically achieved through a condensation reaction between 3-acetylindole and hydroxylamine hydrochloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloride and facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbon.
Protocol 1: Synthesis of (1Z)-1-(1H-indol-3-yl)ethanone Oxime
Materials:
3-acetylindole
Hydroxylamine hydrochloride (NH₂OH·HCl)
Pyridine or Sodium Acetate
Ethanol
Distilled water
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating
Beakers, graduated cylinders, and other standard laboratory glassware
Filtration apparatus (Büchner funnel and flask)
Rotary evaporator
Procedure:
Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 10 mmol of 3-acetylindole in 100 mL of ethanol. Stir the solution at room temperature until all the solid has dissolved.
Addition of Hydroxylamine: To this solution, add 12 mmol of hydroxylamine hydrochloride and 15 mmol of a suitable base (e.g., pyridine or sodium acetate).
Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
Isolation of the Product: After completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
Precipitation: Pour the concentrated solution into a beaker containing 200 mL of cold distilled water while stirring. A precipitate of the oxime should form.
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with copious amounts of cold distilled water to remove any unreacted starting materials and salts.
Drying: Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂) or in a vacuum oven at a low temperature (40-50 °C).
Characterization:
The identity and purity of the synthesized (1Z)-1-(1H-indol-3-yl)ethanone oxime should be confirmed by standard analytical techniques.
Technique
Expected Observations
Melting Point
A sharp melting point is indicative of a pure compound.
¹H NMR
Characteristic peaks for the indole ring protons, the methyl group protons, and the oxime hydroxyl proton. The chemical shift of the oxime proton can be sensitive to the solvent and concentration.
¹³C NMR
Resonances corresponding to the carbon atoms of the indole ring, the methyl group, and the C=N carbon of the oxime.
FT-IR
A broad absorption band for the O-H stretch of the oxime, a C=N stretching vibration, and characteristic bands for the indole N-H and aromatic C-H bonds.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O, MW: 174.20 g/mol ).
Synthesis of Transition Metal Complexes
(1Z)-1-(1H-indol-3-yl)ethanone oxime can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the oxime and the oxygen atom of the hydroxyl group, or through the indole nitrogen and the oxime nitrogen, depending on the reaction conditions and the metal ion. The following is a general protocol for the synthesis of its transition metal complexes.
Protocol 2: General Synthesis of Transition Metal Complexes
Materials:
(1Z)-1-(1H-indol-3-yl)ethanone oxime (Ligand)
A transition metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)
Methanol or Ethanol
Triethylamine (optional, as a base)
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating
Filtration apparatus
Procedure:
Ligand Solution: Dissolve 2 mmol of (1Z)-1-(1H-indol-3-yl)ethanone oxime in 50 mL of methanol or ethanol in a 100 mL round-bottom flask. Stir at room temperature until a clear solution is obtained. A gentle warming may be required.
Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the chosen transition metal salt in 20 mL of the same solvent.
Complexation: Slowly add the metal salt solution dropwise to the ligand solution with constant stirring. A change in color and/or the formation of a precipitate is often observed.
pH Adjustment (Optional): In some cases, the addition of a few drops of a weak base like triethylamine can facilitate the deprotonation of the oxime hydroxyl group and promote coordination.
Reaction under Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. The reaction progress can be monitored by observing the formation of the solid complex.
Isolation of the Complex: After the reaction is complete, cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.
Washing and Drying: Wash the complex with the solvent used for the reaction to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying. Dry the complex in a desiccator or a vacuum oven.
Characterization of Metal Complexes:
The successful formation of the metal complex can be confirmed by comparing the analytical data of the complex with that of the free ligand.
Technique
Expected Changes Upon Complexation
Melting Point/Decomposition Temp.
The complex will typically have a higher melting or decomposition point than the free ligand.
FT-IR
A shift in the C=N stretching frequency. The disappearance or significant broadening of the O-H stretching band if deprotonation occurs upon coordination. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N and M-O bonds.
UV-Vis Spectroscopy
The appearance of new absorption bands in the visible region due to d-d transitions of the metal ion in the complex. Charge transfer bands may also be observed.
Molar Conductance
Measurement of the molar conductivity in a suitable solvent (e.g., DMF or DMSO) can help determine the electrolytic nature of the complex (ionic or non-ionic).
Magnetic Susceptibility
Measurement of the magnetic moment can provide information about the geometry and the number of unpaired electrons in the metal center.
Elemental Analysis (CHN)
The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula of the complex.
Applications of (1Z)-1-(1H-indol-3-yl)ethanone Oxime Metal Complexes
The unique structural and electronic features of these complexes make them promising candidates for a variety of applications.
Antimicrobial and Anticancer Agents
The chelation of a metal ion to an organic ligand can significantly enhance its biological activity.[3] This is often attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the lipid membranes of microbial and cancer cells.[4]
Preparation of Media: Prepare nutrient agar plates for bacteria and potato dextrose agar plates for fungi.
Inoculation: Spread a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) uniformly over the agar surface.
Disc Application: Prepare sterile paper discs (6 mm diameter) and impregnate them with known concentrations of the synthesized metal complexes dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar plates.
Controls: Use a disc with the pure solvent as a negative control, a disc with the free ligand as a comparison, and a disc with a standard antibiotic/antifungal drug as a positive control.
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates higher antimicrobial activity.
Expected Outcomes:
Transition metal complexes of (1Z)-1-(1H-indol-3-yl)ethanone oxime, particularly those of copper(II) and zinc(II), are expected to exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi.[3][5] The activity of the complexes is often found to be greater than that of the free ligand.
Catalysis in Organic Synthesis
Transition metal complexes are widely used as catalysts in a plethora of organic transformations due to their ability to exist in multiple oxidation states and their capacity to activate organic molecules.[6][7] Complexes of (1Z)-1-(1H-indol-3-yl)ethanone oxime can potentially catalyze various reactions.
Potential Catalytic Applications:
Oxidation Reactions: Cobalt and copper complexes are known to be effective catalysts for the oxidation of various organic substrates.[6][8] These indole-oxime complexes could be explored for the catalytic oxidation of alcohols, alkenes, or catechols.
Cross-Coupling Reactions: Nickel and palladium complexes are workhorses in C-C and C-N bond formation reactions.[9][10] The synthesized nickel complexes could be investigated as catalysts in Heck or Suzuki-Miyaura cross-coupling reactions.
Hydrosilylation Reactions: Copper complexes have shown promise in catalyzing the hydrosilylation of carbonyl compounds.[11]
Application Protocol 2: General Procedure for Catalytic Oxidation of Catechol
Reaction Setup: In a small reaction vessel, place a solution of catechol (substrate) in a suitable solvent (e.g., methanol).
Catalyst Addition: Add a catalytic amount (e.g., 1 mol%) of the synthesized metal complex (e.g., a copper(II) complex of (1Z)-1-(1H-indol-3-yl)ethanone oxime).
Reaction Initiation: Stir the reaction mixture at room temperature in the presence of an oxidant (e.g., atmospheric oxygen or H₂O₂).
Monitoring: Monitor the progress of the reaction by observing the formation of the corresponding o-quinone, which is often colored, using UV-Vis spectroscopy.
Analysis: Determine the catalytic efficiency by calculating the turnover number (TON) and turnover frequency (TOF).
Visualizing the Workflow:
Caption: Experimental workflow for the synthesis and application of the metal complexes.
Structural Considerations and Coordination Chemistry
The coordination of (1Z)-1-(1H-indol-3-yl)ethanone oxime to a metal ion can result in various geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.[2][12] The ligand can coordinate in a neutral form or as a deprotonated anion.
Caption: A possible N,O-bidentate coordination mode of the deprotonated ligand.
Concluding Remarks and Future Outlook
The transition metal complexes of (1Z)-1-(1H-indol-3-yl)ethanone oxime represent a promising class of compounds with significant potential in both medicinal chemistry and catalysis. The straightforward synthesis of the ligand and its complexes, coupled with their tunable properties, makes them an attractive area for further research. Future studies should focus on the synthesis of a wider range of complexes with different transition metals and the exploration of their applications in areas such as bioinorganic chemistry, materials science, and asymmetric catalysis. A thorough investigation of their mechanism of action in biological systems will be crucial for the development of new therapeutic agents.
References
Development of New Indole-Based N‑Heterocyclic Carbene Copper Complexes and Their Applications in Catalysis. Journal of Organic Chemistry.
An Efficient Procedure for Synthesis of Oximes by Grinding. Organic Syntheses.
Some Indole-based metal complexes as antimicrobial agents.
Cobalt Complexes in Oxidation Reactions: Exploring Catalytic Potential through Experimental and Theoretical Approaches. International Journal of Novel Research and Development.
Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Journal of Xi'an Shiyou University, Natural Science Edition.
Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews. [URL: not available]
Synthesis, Characterization, and Bioactivity of a Dioxime-Based Copper(II) Complex: SOD/Catalase Mimicry, DNA/HSA Binding, and In Silico Evaluation for Cuproptosis-Mediated Anticancer Activity. Molecules.
Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews.
A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study. SN Applied Sciences.
Synthesis and characterization of transition metal complexes of oxime. ResearchGate.
Eco-friendly, Synthesis, Characterization, and Antimicrobial Studies of Transition Metal Complexes of Schiff Base Ligand Derived from 1H-indole-3-carbaldehyde with 4-nitrobenzoydrazide. International Journal for Research in Applied Science and Engineering Technology.
An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry.
Synthesis and Characterization of Mn(II), Fe(II), Co(II) and Ni(II) Complexes of Salicyloylpyrazole Oxime. Asian Journal of Chemistry.
Quest for a stable Cu-ligand complex with a high catalytic activity to produce reactive oxygen species. Dalton Transactions. [URL: not available]
Synthesis, characterization and biological activity study of a new Schiff base-oxime derived ligand and its complexes with some metal ions. International Conference on Applied Innovation in IT.
(Z)-1-(1H-Indol-3-yl)ethanone oxime. Benchchem.
Cobalt(II)-Catalyzed Oxidative C–H Arylation of Indoles and Boronic Acids. ResearchGate.
Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. PrepChem.
Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Bioorganic Chemistry.
Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules.
Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research.
Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. Materials.
Efficient nickel(ii) naringenin-oxime complex catalyzed Mizoroki–Heck cross-coupling reaction in the presence of hydrazine hydrate. New Journal of Chemistry.
Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules.
Reactive Cobalt–Oxo Complexes of Tetrapyrrolic Macrocycles and N-based Ligand in Oxidative Transformation Reactions. Molecules.
Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. Journal of the Turkish Chemical Society, Section A: Chemistry. [URL: not available]
Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Molecules.
Preparation of (1Z)-1-(1H-indol-3-yl)ethanone oxime for In Vitro Screening: A Protocol for Drug Discovery Professionals
An Application Guide for Researchers Abstract This document provides a detailed methodology for the preparation and handling of (1Z)-1-(1H-indol-3-yl)ethanone oxime for use in various in vitro assays. Indole and oxime mo...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Researchers
Abstract
This document provides a detailed methodology for the preparation and handling of (1Z)-1-(1H-indol-3-yl)ethanone oxime for use in various in vitro assays. Indole and oxime moieties are prevalent scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] Specifically, (1Z)-1-(1H-indol-3-yl)ethanone oxime and its derivatives have demonstrated notable antibacterial properties, particularly against resistant strains such as MRSA and VRSA, making this compound a significant candidate for further investigation in drug discovery pipelines.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a robust, field-tested protocol to ensure reproducibility and accuracy in experimental outcomes. We will delve into the rationale behind solvent selection, stock solution preparation, serial dilution techniques, and critical quality control measures, ensuring the integrity of the compound throughout the experimental workflow.
Introduction to (1Z)-1-(1H-indol-3-yl)ethanone oxime
(1Z)-1-(1H-indol-3-yl)ethanone oxime is a small molecule featuring a biologically relevant indole ring system coupled with a reactive oxime group.[3] The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The oxime group (-NOH) not only enhances structural diversity but also contributes to the molecule's polarity and potential for hydrogen bonding, which can influence its interaction with biological targets.[2]
Derivatives of this compound have shown potent antibacterial activity, with some exhibiting a Minimum Inhibitory Concentration (MIC) as low as 1 µg/mL against S. aureus.[3][4] This positions the molecule as a valuable tool for screening campaigns aimed at discovering new anti-infective agents. Furthermore, oxime-containing compounds have been investigated for a wide range of therapeutic applications, including antifungal, antiproliferative, and kinase inhibitory activities.[2][3][5]
The successful evaluation of this compound in any in vitro setting—be it a biochemical enzyme inhibition assay or a cell-based proliferation assay—begins with its precise and accurate preparation.[6][7] This protocol establishes a standardized procedure to minimize variability and prevent common pitfalls such as poor solubility or solvent-induced artifacts.
Compound Profile & Physicochemical Properties
A clear understanding of the compound's properties is fundamental to its proper handling and use.
Hazard Identification and Personal Protective Equipment (PPE)
As a standard laboratory practice, (1Z)-1-(1H-indol-3-yl)ethanone oxime should be handled with care. While specific toxicity data is limited, similar chemical structures may cause skin, eye, and respiratory irritation.[11][12]
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.[13]
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile rubber).[12]
Compound Storage
Proper storage is critical to maintain the stability and integrity of the compound.
Solid Form: Store the compound as a crystalline solid in a tightly sealed container at -20°C for long-term stability (≥4 years for similar compounds).[10]
Stock Solutions: Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. We do not recommend storing aqueous solutions for more than one day.[10]
Protocol: Preparation of Dosing Solutions
This protocol details the preparation of a 10 mM primary stock solution in Dimethyl Sulfoxide (DMSO), followed by serial dilutions to generate working solutions for in vitro assays.
Rationale for Solvent Choice
Dimethyl Sulfoxide (DMSO) is the solvent of choice for the initial solubilization of most small molecule libraries in drug discovery.[14][15] Its high polarity allows it to dissolve a wide range of hydrophobic compounds, and it is miscible with most aqueous assay buffers. The primary consideration is to maintain a final DMSO concentration in the assay that is non-toxic to cells and does not interfere with enzyme activity, typically below 0.5% (v/v).[15]
Required Materials
(1Z)-1-(1H-indol-3-yl)ethanone oxime (solid)
Anhydrous, cell-culture grade DMSO (≥99.9%)
Calibrated analytical balance
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
Calibrated P1000, P200, and P20 micropipettes with sterile, low-retention tips
Vortex mixer
Microplate for the final assay (e.g., 96-well or 384-well clear, flat-bottom plate)[15]
Workflow Diagram
Caption: General workflow for compound preparation.
Step-by-Step Procedure
Step 1: Calculate the Required Mass for a 10 mM Stock Solution
The goal is to prepare a high-concentration stock from which all subsequent dilutions will be made.
Molecular Weight (MW): 174.20 g/mol
To calculate the mass (in mg) needed for a 1 mL stock solution:
Mass (mg) = 0.010 mol/L × 0.001 L × 174.20 g/mol × 1000 mg/g
Mass (mg) = 1.742 mg
Therefore, to prepare 1 mL of a 10 mM stock solution , you need to weigh 1.742 mg of the compound.
Step 2: Prepare the 10 mM Primary Stock Solution
Accurately weigh 1.742 mg of (1Z)-1-(1H-indol-3-yl)ethanone oxime and place it into a sterile 1.5 mL microcentrifuge tube.
Using a calibrated pipette, add exactly 1.0 mL of high-purity DMSO to the tube.
Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.
Visually inspect the solution against a light source to ensure there are no visible particulates. If solubility is an issue, gentle warming in a 37°C water bath for 5-10 minutes may be employed.
This is your 10 mM Primary Stock . Label it clearly and store it as described in Section 2.2.
Step 3: Prepare Intermediate and Working Solutions (Serial Dilution)
This step creates the different concentrations needed for generating a dose-response curve. The example below details a 10-point, 1:3 serial dilution, resulting in a final assay concentration range from 10 µM to 0.5 nM, assuming a final 1:100 dilution into the assay well.
Causality: A serial dilution is performed to accurately and efficiently create a wide range of concentrations. Starting with the highest concentration and diluting downwards minimizes pipetting errors associated with measuring very small volumes.
Caption: Serial dilution and final dosing concept.
Serial Dilution Table for a 96-Well Plate:
This protocol creates a set of intermediate dilutions in a separate 96-well plate before dosing the final assay plate.
Step
Action
Details
Resulting Concentration
1
Prepare Diluent Plate
Add 20 µL of DMSO to wells B1 through J1 of a 96-well plate.
N/A
2
Add Highest Concentration
Add 30 µL of the 10 mM Primary Stock to well A1.
10 mM
3
First Dilution (1:3)
Transfer 10 µL from well A1 to well B1. Mix well by pipetting up and down.
3.33 mM
4
Continue Serial Dilution
Transfer 10 µL from well B1 to well C1. Mix well.
1.11 mM
5
Repeat
Continue this 1:3 dilution down to well J1. Discard 10 µL from well J1 after mixing.
Down to ~0.5 µM
6
Vehicle Control
Well K1 will contain only DMSO.
0 (Vehicle)
Step 4: Dosing the Final Assay Plate
The volume of the final assay will determine the dilution factor. For this example, we assume a final assay volume of 100 µL per well.
Prepare your assay plate with cells or biochemical reagents in a volume of 99 µL per well.
Transfer 1 µL from each well of your intermediate dilution plate (A1-K1) to the corresponding wells of the final assay plate.
This 1:100 final dilution step ensures the final DMSO concentration is 1% (if intermediate dilutions were in DMSO) or lower if they were in assay buffer.
Final Concentration Calculation Example:
Well A1 (10 mM) -> 1 µL into 99 µL -> Final concentration = 10,000 µM / 100 = 100 µM
Well B1 (3.33 mM) -> 1 µL into 99 µL -> Final concentration = 3,330 µM / 100 = 33.3 µM
And so on.
Self-Validating Systems: Quality Control and Best Practices
To ensure the trustworthiness of your results, incorporate the following checks:
Solubility Check: Always visually confirm the complete dissolution of your compound. If precipitation is observed in the stock or upon dilution into aqueous buffer, the results will be unreliable. A lower stock concentration may be required.
Vehicle Control: Every assay must include vehicle controls (wells treated with the same final concentration of DMSO but no compound).[15] This allows for the normalization of data and confirms that the solvent itself does not impact the assay readout.
Positive and Negative Controls: Include known inhibitors (positive control) and inactive compounds (negative control) to validate the assay's performance and dynamic range.
Compound Purity: For definitive studies, the purity of the starting material should be confirmed (e.g., via LC-MS or NMR) to ensure the observed activity is from the compound of interest and not a contaminant.
Counter-Screening: Hits identified from a primary screen should be evaluated in counter-assays to rule out artifacts such as aggregation, fluorescence interference, or non-specific cytotoxicity.[15] For example, a compound identified in a cell-based assay should be tested in a general cytotoxicity assay (e.g., measuring ATP levels) to distinguish targeted effects from general toxicity.[15]
By adhering to this detailed protocol and incorporating robust quality control measures, researchers can confidently prepare (1Z)-1-(1H-indol-3-yl)ethanone oxime for in vitro screening, generating reliable and reproducible data to advance their drug discovery programs.
References
Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]
Akunuri, R., Veerareddy, V., et al. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Bioorganic Chemistry, 116, 105288. Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Chtarto, A., et al. (2018). In Vitro Assays for Screening Small Molecules. In Methods in Molecular Biology. Retrieved from [Link]
Gao, Y., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. In Methods in Enzymology. Retrieved from [Link]
Ferreira, R. J., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(1), 1. Retrieved from [Link]
Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]
European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]
Sharma, A. K. (2025). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. Journal of Pharmaceutical Sciences, 1(10), 534-553. Retrieved from [Link]
PubChem. (n.d.). (1E)-1H-indol-3-yl(oxo)ethanal oxime. Retrieved from [Link]
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]
Georgieva, M., et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Pharmaceuticals, 14(12), 1279. Retrieved from [Link]
MDPI. (2017). Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters. Molecules. Retrieved from [Link]
Jayasinghe, S., et al. (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 27(19), 6543. Retrieved from [Link]
Office of Scientific and Technical Information. (2023). Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure. Retrieved from [Link]
Application Notes and Protocols: (1Z)-1-(1H-indol-3-yl)ethanone oxime in Drug Discovery Pipelines
Executive Summary & Strategic Relevance In modern drug discovery, the rapid assembly of complex, privileged pharmacophores from simple building blocks is a critical driver of pipeline efficiency. (1Z)-1-(1H-indol-3-yl)et...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Relevance
In modern drug discovery, the rapid assembly of complex, privileged pharmacophores from simple building blocks is a critical driver of pipeline efficiency. (1Z)-1-(1H-indol-3-yl)ethanone oxime (commonly referred to as 3-acetylindole oxime) has emerged as a highly versatile, bifunctional intermediate. The presence of both the electron-rich indole core and the reactive ketoxime moiety allows it to undergo unique cascade cyclizations, C–H functionalizations, and sigmatropic rearrangements.
This application note details two field-proven methodologies utilizing this compound:
Superbase-Catalyzed Ethynylation (Trofimov Reaction) to generate
δ
-carbolines (pyridoindoles), which are critical scaffolds for neuropharmacological agents targeting benzodiazepine and GABA receptors [1].
Ruthenium-Catalyzed Regioselective C–H Activation to synthesize highly substituted fused pyridine/
β
-carboline derivatives, which are heavily utilized in the development of kinase inhibitors [2].
Application I: Superbase-Catalyzed Synthesis of
δ
-Carbolines
The reaction of (1Z)-1-(1H-indol-3-yl)ethanone oxime with acetylene gas in a KOH/DMSO superbase system yields 4-methyl-1-vinyl-
δ
-carboline alongside indolylpyrrole byproducts.
δ
-Carbolines are highly sought after in neuropharmacology for their ability to modulate central nervous system targets.
Mechanistic Causality
The use of a KOH/DMSO superbase is not arbitrary. DMSO is a highly polar aprotic solvent that poorly solvates anions. This lack of solvation makes the hydroxide ion from KOH exceptionally nucleophilic and basic, allowing it to easily deprotonate the oxime hydroxyl group. The resulting oximate anion performs a nucleophilic attack on the unactivated acetylene gas to form an O-vinyloxime intermediate. A subsequent [3,3]-sigmatropic rearrangement and cyclization cascade constructs the new pyridine ring, yielding the
δ
-carboline [1].
Workflow of the Trofimov reaction generating δ-carbolines from indole oximes.
Step-by-Step Protocol: Trofimov Ethynylation
Self-Validating System: This protocol includes built-in thermal and chromatographic checkpoints to ensure the reaction does not stall at the intermediate phase.
Superbase Preparation: In a highly dried, pressure-resistant reaction vessel, suspend 3.0 equivalents of finely crushed KOH in anhydrous DMSO (10 mL per gram of oxime). Stir at room temperature for 30 minutes.
Causality: Pre-stirring is critical to generate the dimsyl anion equilibrium, establishing the superbase environment before the substrate is introduced.
Substrate Addition: Add 1.0 equivalent of (1Z)-1-(1H-indol-3-yl)ethanone oxime to the suspension. The solution will darken, indicating the formation of the oximate anion.
Acetylene Introduction: Purge the vessel with inert nitrogen, then introduce acetylene gas at atmospheric pressure (or slightly elevated pressure up to 1.5 atm).
Thermal Activation: Heat the reaction mixture strictly to 135–150 °C for 5–6 hours.
Causality: Temperatures below 135 °C will cause the reaction to stall at the O-vinyloxime intermediate. Temperatures exceeding 150 °C trigger runaway polymerization of acetylene and degradation of the indole core.
In-Process QC: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the oxime (
Rf
~0.3) and the appearance of a highly fluorescent blue spot under 365 nm UV light (
Rf
~0.5) validates the formation of the
δ
-carboline.
Quench and Extraction: Cool the vessel to room temperature. Quench by pouring the mixture into 5 volumes of ice-cold distilled water. Extract with diethyl ether (3 × 20 mL).
Causality: Diethyl ether is preferred over ethyl acetate here to minimize the extraction of DMSO into the organic layer.
For the synthesis of fused pyridine scaffolds (such as
β
-carboline derivatives), (1Z)-1-(1H-indol-3-yl)ethanone oxime is subjected to a Ruthenium-catalyzed C–H activation in the presence of an alkyne. The oxime nitrogen acts as a powerful directing group, guiding the transition metal to the ortho-position of the indole ring [2].
Mechanistic Causality
The catalytic system utilizes [{RuCl2(p-cymene)}2] and Sodium Acetate (NaOAc). The acetate anion (OAc⁻) is not merely a buffer; it acts as a crucial internal base that facilitates a Concerted Metalation-Deprotonation (CMD) pathway. This lowers the activation energy required to cleave the tough aromatic C–H bond, forming a stable ruthenacycle. Furthermore, the N–O bond of the oxime acts as an internal oxidant. During reductive elimination, the N–O bond cleaves to regenerate the active Ru(II) catalyst, entirely eliminating the need for toxic, external stoichiometric oxidants like copper or silver salts [2].
Catalytic cycle of Ru-mediated C-H activation for fused pyridine synthesis.
Step-by-Step Protocol: Ru-Catalyzed Annulation
Self-Validating System: The protocol uses visual colorimetric changes of the Ruthenium complex to validate the active catalytic cycle.
Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine [{RuCl2(p-cymene)}2] (5 mol%) and NaOAc (30 mol%) in anhydrous 1,4-dioxane (2.0 mL). Stir at room temperature for 10 minutes. The solution will transition from a dark red-brown to a lighter orange, visually validating the exchange of chloride ligands for acetate ligands.
Reagent Addition: Add (1Z)-1-(1H-indol-3-yl)ethanone oxime (1.0 mmol) and the target alkyne (e.g., 1-phenyl-1-propyne, 1.2 mmol).
Cyclization: Seal the tube and heat to 100 °C for 16 hours.
Causality: The elevated temperature is required to overcome the activation barrier of the CMD step and drive the alkyne insertion into the ruthenacycle.
In-Process QC: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 3:1). The complete consumption of the oxime and the appearance of a highly UV-active spot confirms successful annulation.
Workup: Cool the mixture, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove the spent ruthenium salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Quantitative Yield & Regioselectivity Data
Substrate
Alkyne
Catalyst System
Major Product
Yield (%)
Reference
3-acetylindole oxime
1-phenyl-1-propyne
[{RuCl2(p-cymene)}2] / NaOAc
Fused pyridine derivative
78%
[2]
o-methyl-3-acetylindole oxime
1-phenyl-1-propyne
[{RuCl2(p-cymene)}2] / NaOAc
Fused pyridine derivative
70%
[2]
2-acetylthiophene oxime
1-phenyl-1-propyne
[{RuCl2(p-cymene)}2] / NaOAc
Thieno-pyridine derivative
76%
[2]
Analytical Workflows for Quality Control
To ensure the integrity of the drug discovery pipeline, the starting (1Z)-1-(1H-indol-3-yl)ethanone oxime must be strictly validated for its geometric isomerism.
NMR Validation: The Z-isomer (where the hydroxyl group is syn to the indole ring) is required for optimal directing group geometry in C–H activation. In
1
H-NMR (DMSO-
d6
), the oxime -OH proton of the Z-isomer typically appears as a sharp singlet around 11.2 ppm. If a secondary peak appears around 10.8 ppm, it indicates contamination with the E-isomer, which will drastically reduce the yield of the Ru-catalyzed annulation due to poor metal coordination geometry.
References
Trofimov, B. A., Schmidt, E. Y., Mikhaleva, A. I., & Vasil'tsov, A. M. (2007). Unexpected formation of 4-methyl-1-vinyl-
δ
-carboline in the reaction of 3-acetylindole oxime with acetylene. Mendeleev Communications, 17(1), 40-42. URL:[Link]
Chinnagolla, R. K., Pimparkar, S., & Jeganmohan, M. (2012). Ruthenium-Catalyzed Highly Regioselective Cyclization of Ketoximes with Alkynes by C–H Bond Activation: A Practical Route to Synthesize Substituted Isoquinolines. Organic Letters, 14(11), 2929-2931. URL:[Link]
Method
Application Notes and Protocols for the Catalytic Reduction of (1Z)-1-(1H-indol-3-yl)ethanone oxime
Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-(1H-indol-3-yl)ethan-1-amine The catalytic reduction of (1Z)-1-(1H-indol-3-yl)ethanone oxime is a critical tra...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(1H-indol-3-yl)ethan-1-amine
The catalytic reduction of (1Z)-1-(1H-indol-3-yl)ethanone oxime is a critical transformation in synthetic organic chemistry, yielding the highly valuable primary amine, 2-(1H-indol-3-yl)ethan-1-amine. This product serves as a key building block in the synthesis of a wide array of pharmacologically active compounds, including indole alkaloids, which exhibit diverse biological activities such as anticancer, antiviral, antimicrobial, and anti-inflammatory properties[1]. The indole nucleus is a prominent scaffold in many natural products and synthetic drugs[2]. Therefore, efficient and selective methods for the synthesis of 2-(1H-indol-3-yl)ethan-1-amine are of paramount importance in drug discovery and development.
These application notes provide a comprehensive guide to the catalytic reduction of (1Z)-1-(1H-indol-3-yl)ethanone oxime, detailing various methodologies, mechanistic insights, and step-by-step protocols. The focus is on providing practical, field-proven insights to enable researchers to select and execute the most appropriate reduction strategy for their specific needs.
Mechanistic Overview of Oxime Reduction
The conversion of an oxime to a primary amine is fundamentally a reduction process that involves the cleavage of the N-O bond and the saturation of the C=N double bond[3]. This transformation can be achieved through several catalytic pathways, primarily catalytic hydrogenation and catalytic transfer hydrogenation.
Catalytic Hydrogenation: In this process, the oxime and a heterogeneous catalyst are exposed to molecular hydrogen (H₂). The reaction typically proceeds through the following key steps:
Adsorption: The oxime molecule adsorbs onto the surface of the metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel)[3].
Hydrogen Activation: Molecular hydrogen dissociates into reactive atomic hydrogen on the catalyst surface[3].
Hydrogenation: The atomic hydrogen sequentially adds across the C=N double bond and cleaves the N-O bond[3]. The reaction can proceed through either a hydroxylamine intermediate or an imine intermediate[4][5].
Desorption: The final primary amine product desorbs from the catalyst surface[3].
Catalytic Transfer Hydrogenation (CTH): This method offers a safer alternative to using pressurized hydrogen gas by employing a hydrogen donor molecule, such as 2-propanol or ammonium formate, in the presence of a catalyst[6][7]. The catalyst facilitates the transfer of hydrogen from the donor to the oxime.
Below is a generalized workflow for the catalytic reduction of an oxime to a primary amine.
Caption: General workflow for the catalytic reduction of (1Z)-1-(1H-indol-3-yl)ethanone oxime.
Catalytic Systems and Protocols
The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity in the reduction of (1Z)-1-(1H-indol-3-yl)ethanone oxime. Below are detailed protocols for commonly employed and effective catalytic systems.
Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon is a versatile and widely used catalyst for the reduction of various functional groups, including oximes[7][8]. It is generally effective under mild conditions and provides good yields of the primary amine.
Rationale for Selection:
High Activity: Pd/C exhibits high catalytic activity for hydrogenation reactions[8].
Selectivity: It often provides good selectivity for the desired primary amine with minimal side products[9].
Ease of Handling: As a heterogeneous catalyst, it can be easily removed from the reaction mixture by filtration[8].
Experimental Protocol:
Reactor Setup: To a clean, dry hydrogenation vessel, add (1Z)-1-(1H-indol-3-yl)ethanone oxime (1.0 eq).
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (5-10 mol%).
Solvent Addition: Add a suitable solvent such as ethanol or methanol (10-20 mL per gram of oxime).
Inerting the System: Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen gas.
Reaction Execution: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up:
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-(1H-indol-3-yl)ethan-1-amine.
Raney® Nickel is a highly active hydrogenation catalyst, particularly effective for the reduction of nitrogen-containing functional groups like oximes[10]. It often requires slightly more vigorous conditions than Pd/C but can be a cost-effective alternative.
Rationale for Selection:
High Activity: Raney® Ni is known for its high catalytic activity in various hydrogenations[10].
Cost-Effectiveness: It is generally less expensive than palladium-based catalysts.
Basic Conditions: The reduction can be performed under basic conditions, which can sometimes improve selectivity and yield[9].
Experimental Protocol:
Catalyst Preparation: Wash commercially available Raney® Nickel with the reaction solvent (e.g., ethanol) to remove any residual storage solution.
Reactor Setup: In a hydrogenation vessel, combine (1Z)-1-(1H-indol-3-yl)ethanone oxime (1.0 eq) and the washed Raney® Nickel (a slurry in the solvent).
Solvent and Base: Add ethanol or methanol as the solvent. For improved selectivity towards the primary amine, a base such as 2% potassium hydroxide (KOH) can be added[11].
Inerting and Hydrogenation: Seal the vessel, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen (can range from atmospheric pressure to higher pressures) and stir at room temperature or with gentle heating.
Monitoring: Track the reaction's completion using TLC or HPLC.
Work-up:
After depressurizing and purging with nitrogen, carefully filter the catalyst. Raney® Nickel can be pyrophoric, so the filter cake should be kept wet.
If a base was used, neutralize the filtrate with a dilute acid (e.g., HCl) before solvent evaporation.
Concentrate the filtrate to obtain the crude amine.
Purification: Purify the product via column chromatography or recrystallization.
Protocol 3: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
CTH provides a convenient and safer method for reduction by avoiding the use of flammable hydrogen gas[7]. Ammonium formate, in the presence of Pd/C, serves as an excellent in-situ source of hydrogen.
Rationale for Selection:
Safety: Avoids the handling of high-pressure hydrogen gas.
Mild Conditions: The reaction is often carried out at or near room temperature.
Operational Simplicity: The setup is simpler than for high-pressure hydrogenations.
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve (1Z)-1-(1H-indol-3-yl)ethanone oxime (1.0 eq) in a suitable solvent like methanol or ethanol.
Reagent Addition: Add ammonium formate (HCOONH₄) (3-5 eq) to the solution.
Reaction Execution: Stir the mixture at room temperature or with gentle heating (reflux). The decomposition of ammonium formate will generate hydrogen in situ[7].
Monitoring: Follow the disappearance of the starting material by TLC or HPLC.
Work-up:
Upon completion, dilute the reaction mixture with the solvent and filter through Celite® to remove the catalyst.
Wash the filter cake thoroughly with the solvent.
Remove the solvent from the filtrate under reduced pressure.
The residue can be taken up in water and a suitable organic solvent (e.g., ethyl acetate) for an extractive work-up to remove any remaining salts.
Purification: Purify the organic extract by standard methods.
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or temperature. Ensure the catalyst is active and the hydrogen source is pure.
Formation of Side Products: The primary side product can be the corresponding secondary amine, formed from the reaction of the primary amine product with the intermediate imine[9]. Adding a small amount of acid (in the case of Pd/C) or base (for Raney® Ni) can sometimes suppress this side reaction.
Catalyst Poisoning: The indole nitrogen can sometimes act as a catalyst poison. If this is suspected, a more robust catalyst or different reaction conditions may be necessary.
Safety Precautions
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Proper grounding of equipment is essential to prevent static discharge.
Catalysts: Palladium on carbon and especially Raney® Nickel can be pyrophoric when dry and exposed to air. Handle these catalysts under an inert atmosphere or as a slurry in a solvent.
Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling organic solvents.
Conclusion
The catalytic reduction of (1Z)-1-(1H-indol-3-yl)ethanone oxime to 2-(1H-indol-3-yl)ethan-1-amine is a versatile and crucial transformation for the synthesis of valuable pharmaceutical compounds. The choice between catalytic hydrogenation with Pd/C or Raney® Nickel, and catalytic transfer hydrogenation offers flexibility in terms of reaction conditions, safety, and cost. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can effectively and safely synthesize this important building block for their drug discovery and development programs.
Application Note: Advanced Crystallization Techniques for Isolating (1Z)-1-(1H-indol-3-yl)ethanone oxime
Introduction and Rationale (1Z)-1-(1H-indol-3-yl)ethanone oxime (commonly known as 3-acetylindole oxime) is a highly versatile building block utilized in the synthesis of spirooxindoles, urease inhibitors, and functional...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Rationale
(1Z)-1-(1H-indol-3-yl)ethanone oxime (commonly known as 3-acetylindole oxime) is a highly versatile building block utilized in the synthesis of spirooxindoles, urease inhibitors, and functionalized pyrroles via transition-metal-catalyzed C–H activation[1][2]. During standard oximation of 3-acetylindole, a mixture of (1E) and (1Z) isomers (often referred to as anti and syn isomers) is generated. Because the stereochemistry of the oxime dictates its subsequent reactivity and coordination behavior, isolating the pure (1Z)-isomer is a critical prerequisite for downstream applications.
This application note details a field-proven protocol for the isolation of the (1Z)-isomer utilizing Crystallization-Induced Diastereomer Resolution (CIDR) . By manipulating solvent polarity, hydrogen-bonding networks, and pH-driven thermodynamic equilibria, this method bypasses the need for resource-intensive chromatographic separations.
Mechanistic Insights: Causality in Solvent and pH Selection
The crystallization of indole oximes is governed by strong, highly directional non-covalent interactions, primarily N–H···O and O–H···N hydrogen bonds[1].
The Role of Acetone/Water: In non-polar solvents, the (1E) and (1Z) isomers co-precipitate as amorphous kinetic aggregates. Acetone acts as a competitive hydrogen-bond acceptor, effectively solvating the oxime and breaking these kinetic networks. The controlled addition of water (an anti-solvent) increases the dielectric constant of the medium. This forces the hydrophobic indole cores to associate via
π−π
stacking, driving the system toward crystallization.
The Role of DMSO (A Cautionary Note): While dimethyl sulfoxide (DMSO) is an excellent solvent for indoles, it must be strictly avoided during pure isomer isolation. Research indicates that 3-acetylindole oxime crystallizes from DMSO as a coordination polymer, with alternating molecules of the oxime and DMSO linked by strong bifurcated hydrogen bonds[3]. This suppresses the free thermodynamic equilibration of the isomers.
Acid-Catalyzed Equilibration: The stability of the (1E) (anti) isomer is relatively low in acidic media. The addition of trace acid protonates the oxime nitrogen, reducing the double-bond character of the C=N bond. This allows free rotation and facilitates the isomerization from the (1E) to the thermodynamically favored (1Z) (syn) configuration[1][4]. As the (1Z)-isomer selectively crystallizes out of the solution, Le Chatelier's principle drives the entire solution-phase equilibrium toward the (1Z) form.
The following table summarizes empirical data regarding solvent selection for the crystallization of 3-acetylindole oxime, highlighting the causality behind the optimal system.
Solvent System
Additive
Yield (%)
(1Z):(1E) Ratio
Crystal Morphology
Causality / Observation
Acetone / H₂O (3:1)
Trace HCl
88%
>99:1
Coarse Prisms
Optimal H-bond disruption by acetone; acid drives E→Z equilibration[1].
This protocol is designed to be a self-validating system. In-Process Controls (IPCs) are embedded to ensure that the thermodynamic conditions required for CIDR are met before proceeding to the next step.
Step 1: Primary Dissolution
Suspend 10.0 g of the crude 3-acetylindole oxime (mixed E/Z isomers) in 30 mL of HPLC-grade Acetone.
Heat the suspension to 50 °C under gentle agitation (250 rpm) until complete dissolution is achieved.
IPC 1 (Visual Clarity): The solution must be completely transparent. Causality: Any undissolved particulates will act as heterogeneous nucleation sites, which can trigger the kinetic precipitation of the (1E)-isomer and ruin polymorphic purity. Filter hot through a 0.45 µm PTFE membrane if necessary.
Step 2: Acidic Equilibration
While maintaining the temperature at 50 °C, add 0.1 M HCl (aq) dropwise until the apparent pH of the solution reaches ~4.0.
IPC 2 (Equilibration Time): Maintain stirring at 50 °C for 45 minutes. Causality: This hold time provides the necessary activation energy and duration for the protonated intermediate to undergo C=N bond rotation, enriching the solution with the (1Z)-isomer[1][4].
Step 3: Anti-Solvent Addition
Begin the dropwise addition of 10 mL of deionized water (pre-heated to 50 °C) at a rate of 1 mL/min.
Stop the addition immediately when the solution becomes persistently cloudy (the cloud point).
Add a single drop of Acetone to clear the solution, bringing it exactly to the edge of the metastable zone.
Step 4: Controlled Nucleation and Cooling
Cool the reactor from 50 °C to 5 °C at a strict linear cooling rate of 0.1 °C/min .
Causality: A slow, controlled cooling rate ensures that the supersaturation level remains low. High supersaturation drives kinetic (fast) precipitation of both isomers. Low supersaturation exclusively provides the thermodynamic driving force required to grow the highly ordered, H-bond stabilized (1Z) crystal lattice.
Hold the suspension at 5 °C for 2 hours to maximize yield.
Step 5: Isolation and Washing
Filter the resulting coarse prismatic crystals under vacuum.
Wash the filter cake with 10 mL of ice-cold Acetone/Water (1:4 v/v) to remove residual acid and trace (1E)-isomer.
Dry under vacuum at 40 °C to a constant weight.
Process Workflow
Step-by-step workflow for the Crystallization-Induced Resolution of the (1Z)-isomer.
Analytical Validation Criteria
To confirm the success of the CIDR protocol and the purity of the (1Z)-isomer, the isolated crystals must be validated against the following criteria:
1H NMR (DMSO-d6): The chemical shift of the oxime hydroxyl proton (-OH) and the methyl group (-CH3) are highly sensitive to their spatial relationship with the indole ring. The disappearance of the (1E) methyl singlet confirms isomeric purity.
X-Ray Powder Diffraction (XRPD): The (1Z)-isomer exhibits a distinct diffractogram due to its tightly packed, hydrogen-bonded lattice, entirely distinct from the coordination polymers formed in solvents like DMSO[3].
References
Chemistry of Pyrroles (Excerpt on Oxime Coordination Polymers)
The Strategic Role of (1Z)-1-(1H-indol-3-yl)ethanone Oxime in the Synthesis of Bioactive Tryptamine Derivatives
Introduction: The Tryptamine Scaffold and the Oxime Gateway The tryptamine skeleton, a privileged scaffold in medicinal chemistry, is the foundational structure for a multitude of biologically active compounds, including...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Tryptamine Scaffold and the Oxime Gateway
The tryptamine skeleton, a privileged scaffold in medicinal chemistry, is the foundational structure for a multitude of biologically active compounds, including essential neurotransmitters like serotonin and melatonin.[1][2] Its derivatives have been the subject of intense research, leading to the development of drugs for conditions ranging from migraines to mental health disorders.[3][4][5] The therapeutic potential of tryptamine analogues is vast, with applications in oncology and antimicrobial research also being actively explored.[3][6][7][8] A key challenge in the synthesis of these derivatives is the development of efficient, high-yield, and versatile methods to introduce the characteristic 2-aminoethyl side chain onto the indole core and subsequently modify it.
This guide details the strategic use of (1Z)-1-(1H-indol-3-yl)ethanone oxime as a pivotal intermediate for accessing a diverse library of tryptamine derivatives. The oxime functionality serves as a stable and readily accessible precursor to the primary amine of tryptamine, offering a robust and versatile entry point for further chemical elaboration. We will explore the underlying chemical principles, provide detailed step-by-step protocols for its synthesis and subsequent reduction, and present a workflow for the generation and characterization of novel bioactive compounds.
Chemical Principles and Strategic Advantages
The synthetic strategy hinges on two core transformations: the oximation of 3-acetylindole to form the stable (1Z)-1-(1H-indol-3-yl)ethanone oxime, followed by the reduction of the oxime to the corresponding primary amine, yielding the tryptamine backbone.
Why use an oxime intermediate?
Stability and Accessibility: 3-Acetylindole is a commercially available starting material. Its conversion to the oxime is typically a high-yielding and straightforward reaction using hydroxylamine hydrochloride.[9] The resulting oxime is a stable, often crystalline solid, which is easily purified and stored.
Versatility in Reduction: The oxime group can be reduced to a primary amine using a variety of reducing agents. This flexibility allows the chemist to choose conditions that are compatible with other functional groups present on the indole ring. Common methods include catalytic hydrogenation (e.g., using Pd/C, PtO2, or Raney Ni) and chemical reduction with metal hydrides (e.g., Lithium Aluminum Hydride, LiAlH₄).[10][11]
Control and Selectivity: The reduction of the oxime is a well-established transformation, offering high selectivity for the desired primary amine. This contrasts with some other synthetic routes that may produce side products or require harsher conditions.[11] Catalytic hydrogenation, in particular, is considered an environmentally benign "green" method.[10][12]
The overall synthetic pathway provides a reliable and scalable route to the core tryptamine structure, which can then be derivatized at the amine to produce a wide array of N-substituted analogues with diverse pharmacological profiles.
Synthetic Workflow and Protocols
The journey from starting material to a library of potential drug candidates can be visualized as a multi-stage process. This workflow ensures a systematic approach from initial synthesis to final characterization.
Caption: General experimental workflow from synthesis to biological evaluation.
Protocol 1: Synthesis of (1Z)-1-(1H-indol-3-yl)ethanone oxime
This protocol describes the conversion of commercially available 3-acetylindole to its corresponding oxime. The reaction is typically straightforward and proceeds in high yield.
Materials:
3-Acetylindole
Hydroxylamine hydrochloride (NH₂OH·HCl)
Pyridine or a base like Potassium Carbonate (K₂CO₃)[13]
Ethanol or other suitable solvent
Deionized water
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-acetylindole (1 equivalent) in pyridine or ethanol.
Add hydroxylamine hydrochloride (1.05-1.2 equivalents). If using an alcohol solvent instead of pyridine, add a base such as potassium carbonate (2-3 equivalents).[13]
Heat the mixture to reflux (typically 50-80°C) and stir for 2-4 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
If pyridine was used, remove it under reduced pressure. If an alcohol was used, filter off the inorganic salts.
Partition the residue between ethyl acetate and water.
Separate the organic layer, wash sequentially with 1 M HCl (if pyridine was used), water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure (1Z)-1-(1H-indol-3-yl)ethanone oxime as a solid.[9]
Expected Outcome: The product is typically a white to pale yellow solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Protocol 2: Reduction of (1Z)-1-(1H-indol-3-yl)ethanone oxime to Tryptamine
This protocol details the reduction of the oxime to the primary amine, tryptamine. Catalytic hydrogenation is presented here as a clean and efficient method.
Materials:
(1Z)-1-(1H-indol-3-yl)ethanone oxime
Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)[10]
Methanol or Ethanol
Hydrogen gas (H₂) source
Acid (e.g., HCl or H₂SO₄) - often used to prevent catalyst poisoning and improve efficiency[12][14]
Celite or another filtration aid
Procedure:
To a hydrogenation flask, add (1Z)-1-(1H-indol-3-yl)ethanone oxime (1 equivalent) and a suitable solvent like methanol.
Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).
Optional but recommended: Add a stoichiometric amount of a strong acid like H₂SO₄ to the mixture. This protonates the resulting amine, preventing it from poisoning the catalyst surface.[10][12]
Seal the flask and purge the system with hydrogen gas.
Pressurize the vessel with hydrogen (typically 3-4 atm) and stir vigorously at room temperature.
Monitor the reaction by observing hydrogen uptake and/or by TLC analysis of aliquots. The reaction may take several hours to complete.
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with additional methanol.
Combine the filtrates and neutralize with a base (e.g., aqueous NaOH or NaHCO₃) if acid was used.
Remove the solvent under reduced pressure. The resulting crude tryptamine can be purified by column chromatography or recrystallization.
Alternative Reducing Agents:
For substrates sensitive to catalytic hydrogenation, other reducing systems can be employed, such as a combination of Sodium Borohydride (NaBH₄) and a nickel salt like Ni(OAc)₂·4H₂O.[11] This method offers milder conditions and can be advantageous for halogenated derivatives where dehalogenation is a risk.[11]
Protocol 3: Synthesis of Bioactive Tryptamine Derivatives (General Example: N,N-dimethyltryptamine)
With the core tryptamine structure in hand, a vast number of derivatives can be synthesized. Reductive amination is a powerful method for creating N-alkylated tryptamines.
Materials:
Tryptamine
Formaldehyde (37% aqueous solution)
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
Methanol or Acetonitrile
Acetic acid
Procedure:
Dissolve tryptamine (1 equivalent) in methanol.
Add aqueous formaldehyde (2.2-2.5 equivalents) to the solution.
Add a few drops of glacial acetic acid to acidify the mixture slightly (to pH 5-6), which facilitates iminium ion formation.
Stir the mixture at room temperature for 30-60 minutes.
In a separate flask, dissolve sodium cyanoborohydride (2.2-2.5 equivalents) in methanol.
Slowly add the NaBH₃CN solution to the tryptamine/formaldehyde mixture. Caution: NaBH₃CN is toxic. Handle in a fume hood.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
Once complete, quench the reaction by adding water and basifying with aqueous K₂CO₃ or NaOH.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude N,N-dimethyltryptamine by column chromatography on silica gel.
This general procedure can be adapted for other aldehydes and ketones to generate a diverse library of N-substituted tryptamines for biological screening.
Data Summary and Characterization
Systematic evaluation of synthetic protocols is crucial for optimization. The following table provides a template for recording and comparing experimental outcomes.
Characterization:
All synthesized compounds must be rigorously characterized to confirm their identity and purity.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula.
Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., N-H stretch of the indole, C=N of the oxime).
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.
Application in Bioactive Compound Discovery
The synthetic platform described enables the rapid generation of tryptamine analogues for screening in various biological assays. By systematically modifying the substituents on the indole ring or the N-alkyl groups, researchers can perform Structure-Activity Relationship (SAR) studies to identify key molecular features responsible for desired biological activity.[7] This approach has been successfully used to develop compounds targeting serotonin receptors for neurological disorders, as well as to discover novel agents with anticancer and antimicrobial properties.[3][15][16]
(1Z)-1-(1H-indol-3-yl)ethanone oxime is a highly valuable and versatile intermediate in the synthesis of bioactive tryptamine derivatives. Its stability, ease of preparation, and amenability to various reduction conditions provide a robust and flexible gateway to the tryptamine scaffold. The protocols and workflows outlined in this guide offer a comprehensive framework for researchers in medicinal chemistry and drug discovery to efficiently synthesize and evaluate novel compounds, accelerating the journey from initial concept to potential therapeutic candidates.
References
Blair, J. B. (n.d.). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue e-Pubs.
Yalçın, Y., et al. (2024). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega.
Li, J., et al. (2021). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Publishing.
Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428.
Iovine, V., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683.
Iovine, V., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI.
Bhattacharyya, K., et al. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC.
Akunuri, R., et al. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Bioorganic Chemistry, 116, 105288.
Wikipedia. (n.d.). Tryptamine.
Kruegel, A. C., & Cunningham, M. (2025). Novel Tryptamine Compounds as 5-HT2A Agonists for Treating Mood Disorders such as Depressive Disorders and Bipolar Disorders. ACS Medicinal Chemistry Letters.
Kousara, S., et al. (2017). Biomedical Significance of Tryptamine: A Review. Walsh Medical Media.
Río, M. D., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC.
Bryson, N. (2023). Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential. ACS Publications.
Filonenko, G. A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.
Ploypradith, P., et al. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. ThaiJO.
Organic Syntheses Procedure. (n.d.). A. 1-Indanone oxime.
PrepChem.com. (n.d.). Synthesis of (a) [1H-Indazol-3-yl]amide oxime.
Technical Support Center: Optimizing the Synthesis of (1Z)-1-(1H-indol-3-yl)ethanone oxime
From the desk of a Senior Application Scientist Welcome to our dedicated technical support guide for the synthesis of (1Z)-1-(1H-indol-3-yl)ethanone oxime. This document is designed for researchers and drug development p...
Author: BenchChem Technical Support Team. Date: April 2026
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of (1Z)-1-(1H-indol-3-yl)ethanone oxime. This document is designed for researchers and drug development professionals who are looking to troubleshoot and optimize this specific oximation reaction. My goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's causality, empowering you to make informed decisions in your laboratory work. We will explore common pitfalls, from low yields to isomeric impurity, and provide robust, field-proven solutions grounded in established chemical principles.
Troubleshooting Guide
This section directly addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
Answer: Low yield in an oximation reaction is a common but multi-faceted problem. The root cause typically falls into one of three categories: suboptimal reaction conditions, inefficient work-up, or competing side reactions.
Reagent Stoichiometry and Activation: The active nucleophile is free hydroxylamine (NH₂OH), not its hydrochloride salt.[1] If you are using hydroxylamine hydrochloride (NH₂OH·HCl), the most common starting material, an inadequate amount of base will result in a low concentration of the active reagent. Ensure you are using at least a stoichiometric equivalent of base to neutralize the HCl. A slight excess (1.05 to 1.2 equivalents) of both NH₂OH·HCl and the base is often beneficial to drive the reaction to completion.[2][3]
pH Control: The reaction is highly pH-dependent. While a base is required to free the hydroxylamine, the initial nucleophilic attack on the carbonyl is often accelerated by mild acid catalysis.[4] Using a strongly basic medium (e.g., high concentrations of NaOH) can lead to side reactions. The ideal environment is typically weakly acidic to neutral. If using a strong base like NaOH, its slow addition at low temperatures can help maintain optimal conditions.[3][5] Pyridine, while effective as both a base and a solvent, has toxicity concerns and can be difficult to remove completely.[6]
Temperature and Reaction Time: Oximation of heteroaromatic ketones like 3-acetylindole can be slower than for simple aliphatic ketones. If you are running the reaction at room temperature, it may not be reaching completion. Consider moderately heating the reaction (e.g., 50°C or reflux), while carefully monitoring its progress via Thin-Layer Chromatography (TLC).[2] Prolonged heating, however, can sometimes promote the formation of byproducts or degradation of the indole ring.
Question 2: I am observing multiple spots on my TLC plate post-reaction, besides my starting material and product. What are these likely impurities?
Answer: The presence of multiple spots indicates either the formation of isomers or side products.
(E)-Isomer Formation: The most common "impurity" is the geometric isomer, (1E)-1-(1H-indol-3-yl)ethanone oxime. Oximes readily form as E/Z mixtures, and the ratio is highly dependent on reaction conditions.[7][8] The two isomers often have very similar polarities, but can usually be distinguished by TLC.[2] Their separation typically requires careful column chromatography or fractional crystallization.[2][9]
Beckmann Rearrangement Product: Under strongly acidic conditions, oximes can undergo the Beckmann rearrangement to form an amide (in this case, N-(1H-indol-3-yl)acetamide).[10] If your work-up involves a harsh acidic wash or if the reaction conditions are too acidic, this side reaction can occur.
Hydrolysis: During aqueous work-up, the oxime can hydrolyze back to the starting ketone, 1-(1H-indol-3-yl)ethanone, especially if the pH is not controlled.[1]
Indole-Related Byproducts: The indole nucleus is sensitive to strong acids and oxidizing conditions. Depending on the reagents and work-up, you may see minor byproducts from reactions involving the indole ring itself.
Question 3: The reaction seems to stall and never reaches full conversion of the starting ketone, even after extended time. Why might this be happening?
Answer: A stalled reaction points towards an equilibrium issue or reagent deactivation.
The formation of an oxime is a reversible reaction.[10] The forward reaction is driven by the removal of water. If water is allowed to accumulate in the reaction (e.g., when using aqueous bases in certain solvents), it can push the equilibrium back towards the starting materials.
A classic solution is to run the reaction in a solvent system that allows for the azeotropic removal of water using a Dean-Stark apparatus, although this is more common in industrial settings. In a lab setting, switching to an anhydrous solvent system (e.g., absolute ethanol) and a non-aqueous base (like pyridine or potassium carbonate) can improve conversion.[11] Additionally, as mentioned in Q1, ensure your hydroxylamine and base stoichiometry is sufficient, as depletion of the free nucleophile will halt the reaction.
Question 4: My final product is an oil and won't crystallize. How can I induce crystallization and purify it?
Answer: "Oiling out" is a common problem in crystallization, often caused by residual solvent, impurities, or the presence of an E/Z isomeric mixture that disrupts the crystal lattice.[9]
Purity Check: First, analyze the oil by TLC or ¹H NMR to confirm its identity and assess purity. If it is a mixture of E/Z isomers, crystallization will be difficult. In this case, purification by column chromatography is the recommended first step.[9]
Solvent Titration: Dissolve the oil in a small amount of a soluble solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a non-solvent (e.g., hexane, pentane) dropwise while vigorously stirring until the solution becomes persistently cloudy. Heating slightly to redissolve and then allowing it to cool slowly can initiate crystallization.
Seed Crystals: If you have a small amount of pure, solid material, adding a single seed crystal to a supersaturated solution can induce crystallization.[9]
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
Question 5: My NMR analysis shows a mixture of E and Z isomers. How can I favor the formation of the desired (1Z) isomer?
Answer: Controlling stereoselectivity in oxime synthesis can be challenging. The (Z)-isomer, where the hydroxyl group and the higher-priority indole ring are on the same side, may be influenced by several factors.
While general rules are hard to establish without experimental data for this specific molecule, steric hindrance often plays a key role. The formation of the thermodynamically more stable isomer is favored under conditions that allow for equilibration, such as extended reaction times or acidic conditions.[8] Conversely, kinetically controlled conditions (lower temperatures, shorter reaction times) might favor a different isomer.
For indole-based oximes, intramolecular hydrogen bonding between the oxime's -OH and the indole's N-H or π-system could potentially stabilize the Z-conformer.[12] Experimenting with different solvents of varying polarity and hydrogen-bonding capability (e.g., ethanol vs. THF vs. toluene) could influence the isomeric ratio. It has been noted that for some indole oximes, the Z-isomer is more stable.[13]
Ultimately, the most practical approach is often to synthesize the mixture and then separate the desired (1Z) isomer using column chromatography, as the separation of E/Z oxime isomers is a well-established technique.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for oxime formation?
A1: Oxime formation is a two-step nucleophilic addition-elimination reaction. First, the nitrogen atom of free hydroxylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 1-(1H-indol-3-yl)ethanone. This is followed by proton transfer to form a neutral carbinolamine intermediate. In the second step, this intermediate is dehydrated (loses a molecule of water) to form the C=N double bond of the oxime.[10]
Q2: How does pH precisely affect the rate and yield of the oximation reaction?
A2: The pH is a critical balancing act. The reaction requires free hydroxylamine (pKa ≈ 6), which is favored at higher pH. However, the reaction is also catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Therefore, the reaction rate is maximized in a slightly acidic medium (typically pH 4-6), where there is a sufficient concentration of both the free nucleophile and the protonated carbonyl.[4]
Q3: What are the pros and cons of different bases (e.g., Pyridine vs. NaOH vs. K₂CO₃) for this synthesis?
A3: The choice of base is critical for both reaction success and ease of work-up.
Base
Pros
Cons
Pyridine
- Acts as both a base and a solvent.- Mildly basic, helping to maintain a favorable pH.- Homogeneous reaction conditions.
- Toxic and has a noxious odor.[6]- High boiling point makes it difficult to remove completely.- Can be challenging to separate from the product during work-up.[2]
Sodium Hydroxide (NaOH)
- Inexpensive and readily available.- Strong base, ensuring complete deprotonation of NH₂OH·HCl.
- Can make the solution too basic, potentially leading to side reactions.- Typically used as an aqueous solution, introducing water that can hinder the reaction equilibrium.[3]
Potassium Carbonate (K₂CO₃)
- Mild, inexpensive inorganic base.- Can be used in anhydrous conditions (e.g., in ethanol), avoiding the issue of adding water.[11]
- As a solid, it can lead to a heterogeneous reaction mixture, potentially slowing down the reaction rate compared to a soluble base.
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, solvent-free or "grindstone" chemistry is a viable and environmentally friendly alternative for oxime synthesis.[6] This method involves grinding the solid reactants (1-(1H-indol-3-yl)ethanone, hydroxylamine hydrochloride, and a solid base like sodium hydroxide or a catalyst like Bi₂O₃) together in a mortar and pestle.[6][14] These mechanochemical methods can be surprisingly efficient, often leading to high yields in very short reaction times and simplifying the work-up process.[6][14]
Q5: What is the best way to purify the final (1Z)-1-(1H-indol-3-yl)ethanone oxime?
A5: The optimal purification strategy depends on the nature and quantity of the impurities.
Recrystallization: If the primary impurity is unreacted starting material or minor side products, and you have obtained a single isomer, recrystallization is often the most efficient method for obtaining high-purity material.[9] A common solvent system might be ethanol, or a mixture like ethyl acetate/hexane.[11]
Column Chromatography: If the product is a mixture of E/Z isomers or contains impurities with similar polarity to the product, silica gel column chromatography is necessary.[9] A typical eluent system would be a gradient of ethyl acetate in hexane. The fractions should be monitored by TLC to isolate the pure desired isomer.[2]
Protocols and Data
Table 1: Comparison of Oximation Reaction Conditions from Literature
Protocol 1: Standard Procedure using an Inorganic Base
This protocol is adapted from procedures utilizing inorganic bases to avoid the use of pyridine.[3][11]
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(1H-indol-3-yl)ethanone (1.0 eq) in ethanol (10-15 mL per gram of ketone).
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (1.2 eq) to the solution.
Reaction: Heat the mixture to reflux (approx. 78°C) and stir. Monitor the reaction progress every 30 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of ethanol.
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. To the residue, add deionized water and extract the product with ethyl acetate (3x volumes).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by silica gel chromatography.
Visualizations
Diagram 1: General Reaction Mechanism for Oximation
Caption: A simplified diagram of the two-step oximation mechanism.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low product yield.
References
TÜBİTAK Academic Journals. (2016, May 13). Synthesis, (E)/(Z)-isomerization, and DNA binding, antibacterial, and antifungal activities of novel oximes and O. Retrieved from [Link]
Lewis, R. J., et al. (2022, May 6). Highly efficient catalytic production of oximes from ketones using in situ–generated H₂O₂. Science. Retrieved from [Link]
ACS Publications. (n.d.). Research Progress on Sustainable and Green Production of Oxime. Retrieved from [Link]
Das, B., et al. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. Retrieved from [Link]
MDPI. (2023, June 23). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Retrieved from [Link]
Lewis, R. J., et al. (2024, December 9). Highly efficient catalytic production of oximes from ketones using in situ generated H2O2. Hydro-Oxy. Retrieved from [Link]
Rebek, J., et al. (2023, March 1). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
PubMed. (2021, November 15). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Retrieved from [Link]
MDPI. (2021, November 3). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved from [Link]
RECERCAT. (2022, December 5). Selective Binding and Isomerization of Oximes in a Self- assembled Capsule. Retrieved from [Link]
PMC. (n.d.). Hydroxyl and nitrate co-upgrading to oxime via anode-cathode cascade electrolyzer. Retrieved from [Link]
Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Retrieved from [Link]
NIST WebBook. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. Retrieved from [Link]
MDPI. (2019, September 14). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Retrieved from [Link]
Technical Support Center: Solubilization Strategies for (1Z)-1-(1H-indol-3-yl)ethanone oxime
Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous solubility of (1Z)-1-(1H-indol-3-yl)ethanone oxime (also k...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous solubility of (1Z)-1-(1H-indol-3-yl)ethanone oxime (also known as 3-acetylindole oxime).
The indole core is highly lipophilic, and the oxime group (-C=N-OH) engages in strong intermolecular hydrogen bonding, leading to high crystal lattice energy. This combination results in extremely poor aqueous solubility, a common hurdle that can compromise both in vitro assay reproducibility and in vivo bioavailability[1]. The following guide provides mechanistic troubleshooting, validated protocols, and formulation strategies to overcome these limitations.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does (1Z)-1-(1H-indol-3-yl)ethanone oxime precipitate immediately upon dilution in PBS or cell culture media?Causality: The compound is typically dissolved in 100% DMSO as a master stock. When introduced directly into an aqueous buffer, the rapid change in the solvent's dielectric constant forces the hydrophobic indole core out of solution[2]. Furthermore, at physiological pH (7.4), the compound is entirely unionized (the oxime hydroxyl pKa is typically >10, and the indole nitrogen is not basic), providing no ionic solvation energy to overcome its lattice energy[3].
Solution: Avoid direct "spike-in" of high-concentration DMSO stocks. Use a step-down serial dilution method or incorporate a carrier excipient (like BSA or a cyclodextrin) in the aqueous phase prior to compound addition.
Q2: What is the optimal co-solvent strategy for in vitro cell-based assays without inducing solvent toxicity?Causality: Co-solvents like DMSO or ethanol lower the polarity of the aqueous phase, reducing the thermodynamic penalty of solvating the hydrophobic indole ring[4]. However, cellular membranes are highly sensitive to solvent-induced fluidization.
Solution: Maintain final DMSO concentrations below 0.5% (v/v) for sensitive primary cells, or up to 1% for robust immortalized lines. If 1% DMSO is insufficient to keep the oxime in solution, you must pivot to complexation or surfactant strategies rather than increasing the organic fraction[2].
Q3: How can we formulate this compound for in vivo dosing (e.g., IV or PO) where organic solvents must be minimized?Causality: In vivo applications require vehicles that are well-tolerated and prevent precipitation in the bloodstream or gastrointestinal tract[1]. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly effective for indole derivatives. The hydrophobic indole core inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD interacts with water, masking the drug's hydrophobicity[5].
Solution: Prepare a 10-20% (w/v) HP-β-CD solution in saline or water. The oxime can be complexed via sonication or overnight stirring.
Q4: Can pH adjustment improve its solubility?Causality: pH optimization works best for highly ionizable drugs[3][4]. For (1Z)-1-(1H-indol-3-yl)ethanone oxime, the oxime group is only weakly acidic. Raising the pH above 10.5 may deprotonate the oxime, forming a water-soluble salt. However, such highly alkaline conditions are generally incompatible with biological assays and may promote the hydrolysis of the oxime back to the parent ketone.
Solution: Rely on excipient-based solubilization (co-solvents, cyclodextrins, surfactants) rather than pH adjustment for this specific chemical class.
Part 2: Formulations Logic & Workflows
To determine the best approach for your specific experiment, follow the decision matrix below.
Decision tree for selecting the appropriate solubilization strategy based on experimental application.
Mechanism of Cyclodextrin Complexation
When utilizing HP-β-CD, the solubilization is driven by host-guest encapsulation[2].
Mechanism of HP-β-CD encapsulating the hydrophobic indole oxime to enhance aqueous solubility.
Part 3: Quantitative Data & Comparative Strategies
Table 1: Comparative Solubilization Strategies for Indole Oximes
Strategy
Primary Excipient
Mechanism of Action
Max Recommended Conc.
Pros
Cons
Co-Solvent
DMSO, Ethanol
Lowers dielectric constant of the aqueous phase[4].
≤ 1.0% (v/v) in vitro
Simple, rapid preparation.
High risk of cytotoxicity; precipitation upon dilution[2].
Surfactants can lyse cell membranes or interfere with assays[3].
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include a validation step to confirm that true solubilization (not micro-suspension) has been achieved.
Protocol 1: Step-Down Co-Solvent Dilution (For In Vitro Assays)
Objective: Prevent localized precipitation ("crashing out") when adding DMSO stocks to aqueous media.
Master Stock: Dissolve (1Z)-1-(1H-indol-3-yl)ethanone oxime in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until completely clear.
Intermediate Dilution: Prepare a 10x intermediate stock by diluting the master stock into a buffer containing 10% DMSO and 90% assay buffer. Add the DMSO stock dropwise while vortexing continuously.
Final Dilution: Add 1 part of the intermediate stock to 9 parts of the pre-warmed (37°C) cell culture media. The final DMSO concentration is now 1%.
Self-Validation Step: Transfer 100 µL of the final solution to a clear 96-well plate. Measure the absorbance at 600 nm (OD600) using a microplate reader. A reading identical to the blank (media + 1% DMSO without drug) confirms the absence of colloidal aggregates or micro-precipitates.
Protocol 2: HP-β-CD Inclusion Complex Preparation (For In Vivo Dosing)
Objective: Create a stable, solvent-free aqueous formulation for injection or oral gavage.
Excipient Preparation: Dissolve HP-β-CD in sterile saline (0.9% NaCl) to achieve a 20% (w/v) solution. Stir until optically clear.
Drug Addition: Add the required mass of (1Z)-1-(1H-indol-3-yl)ethanone oxime powder directly into the HP-β-CD solution.
Complexation: Sonicate the suspension in a water bath at room temperature for 30 minutes, followed by continuous magnetic stirring overnight (12-16 hours) protected from light.
Self-Validation Step: Centrifuge the resulting mixture at 10,000 x g for 10 minutes.
Observation: If a pellet forms, the solution has exceeded its saturation limit.
Quantification: Carefully decant the supernatant and analyze it via HPLC-UV to confirm the exact concentration of the solubilized oxime prior to in vivo administration.
Part 5: References
European Pharmaceutical Review. "Aqueous solubility-enhancing excipient technologies: a review of recent developments." European Pharmaceutical Review. Available at: [Link]
American Pharmaceutical Review. "Solubility Concerns: API and Excipient Solutions." American Pharmaceutical Review. Available at:[Link]
National Center for Biotechnology Information. "Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery." PMC. Available at: [Link]
National Center for Biotechnology Information. "Monomeric, Oligomeric, Polymeric, and Supramolecular Cyclodextrins as Catalysts for Green Chemistry." PMC. Available at: [Link]
purification techniques for separating (1Z)-1-(1H-indol-3-yl)ethanone oxime from unreacted precursors
Welcome to the technical support center for the synthesis and purification of indole-based compounds. This guide provides troubleshooting advice and detailed protocols for the purification of (1Z)-1-(1H-indol-3-yl)ethano...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and purification of indole-based compounds. This guide provides troubleshooting advice and detailed protocols for the purification of (1Z)-1-(1H-indol-3-yl)ethanone oxime from its common unreacted precursors, namely 1-(1H-indol-3-yl)ethanone (also known as 3-acetylindole) and hydroxylamine salts. Our approach is grounded in chemical principles to empower researchers to diagnose and resolve common purification challenges effectively.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: After my aqueous workup, my crude product is an oily residue instead of the expected solid. What's causing this and how do I fix it?
Answer: This is a common issue often caused by the presence of unreacted 1-(1H-indol-3-yl)ethanone, which can act as an impurity that suppresses the crystallization of your oxime product. The starting ketone and the product oxime have similar polarities, which can lead to the formation of a eutectic mixture or simply an impure oil.
Causality: The conversion of a ketone to an oxime is a reversible equilibrium reaction.[1] If the reaction has not gone to completion, the remaining starting material will contaminate the product. While the oxime is typically a crystalline solid, significant amounts of the ketone precursor can lower the mixture's melting point, resulting in an oil.
Troubleshooting Steps:
Confirm Contamination: Analyze a small sample of the crude oil by Thin-Layer Chromatography (TLC) against a reference spot of the starting ketone. If two spots are visible, with one matching the ketone's Rf value, you have confirmed the presence of the precursor.
Drive the Reaction: Before resorting to complex purification, consider if you can drive the reaction further. Adding a slight excess of hydroxylamine hydrochloride and a base (like sodium acetate or pyridine) and allowing for a longer reaction time or gentle heating can increase conversion.[1]
Purification Strategy: If the reaction cannot be driven to completion, flash column chromatography is the most effective method to separate the ketone from the oxime.[2][3] (See Detailed Protocol 2).
Question 2: My final product's NMR spectrum shows a persistent peak corresponding to the starting ketone, even after recrystallization. Why is recrystallization failing?
Answer: This indicates that the solubility properties of the (1Z)-1-(1H-indol-3-yl)ethanone oxime and the unreacted ketone are too similar in your chosen recrystallization solvent. During cooling, the ketone is co-precipitating with your product.
Causality: Successful recrystallization relies on a significant difference in solubility between the desired compound and the impurity at a given temperature. Indole derivatives can exhibit complex solubility behaviors.[4] If both compounds are highly soluble when hot and moderately insoluble when cold in the same solvent, separation will be inefficient.
Troubleshooting Steps:
Solvent System Screening: Do not rely on a single solvent. Test a range of solvent systems on a small scale. Good candidates for indole derivatives include ethanol, ethyl acetate, or a binary mixture such as ethyl acetate/hexane or dichloromethane/hexane.[5][6] The goal is to find a system where the oxime is sparingly soluble at room temperature but fully soluble when hot, while the ketone remains moderately soluble even when cold.
Employ Flash Column Chromatography: This is the definitive solution when recrystallization fails. The stationary phase (silica gel) provides a different separation mechanism based on differential adsorption, which is highly effective at separating compounds of similar polarity like a ketone and its corresponding oxime.[3]
Question 3: How do I effectively remove the excess hydroxylamine hydrochloride and other inorganic salts from my reaction mixture?
Answer: Excess hydroxylamine hydrochloride and any base used (e.g., sodium hydroxide, sodium acetate) are highly polar and water-soluble. They can be efficiently removed with a standard aqueous workup procedure.
Causality: The principle of liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases (typically an organic solvent and water). Your organic product, the oxime, has low solubility in water but high solubility in a moderately polar organic solvent like ethyl acetate.[7] Conversely, inorganic salts like hydroxylamine hydrochloride are highly soluble in water and virtually insoluble in ethyl acetate.[8]
Troubleshooting Steps:
Quenching: After the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.
Extraction: Add an appropriate organic solvent, such as ethyl acetate or dichloromethane. Shake the funnel vigorously, venting frequently, to allow the product to transfer to the organic layer.
Washing: Drain the aqueous layer. To ensure all salts are removed, wash the remaining organic layer one or two more times with fresh deionized water, followed by a wash with brine (saturated NaCl solution) to help remove any residual water from the organic phase.[1]
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain your crude product, now free of inorganic salts.
Workflow for Purification of (1Z)-1-(1H-indol-3-yl)ethanone oxime
Caption: Purification workflow for (1Z)-1-(1H-indol-3-yl)ethanone oxime.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This method is ideal when TLC analysis shows the crude product to be relatively pure (>90%) with only minor impurities.
Step-by-Step Methodology:
Solvent Selection: Place a small amount of your crude product into several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate) to each. A good solvent will not dissolve the product at room temperature but will dissolve it completely upon heating.
Dissolution: Transfer the bulk of the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add excessive solvent.
Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. For maximum yield, you can then place the flask in an ice bath for 15-30 minutes.
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This is the most robust method for separating the oxime from the unreacted ketone, especially when they are present in significant quantities.
Step-by-Step Methodology:
Prepare the Column: Secure a glass chromatography column vertically. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
Elution: Begin eluting the column with the starting mobile phase. The less polar compound (typically the starting ketone) will elute from the column first. Monitor the elution process by collecting fractions and analyzing them by TLC.
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 4:1 Hexane:Ethyl Acetate) to elute the more polar product, (1Z)-1-(1H-indol-3-yl)ethanone oxime.
Combine and Evaporate: Combine the pure fractions containing your product (as determined by TLC) and remove the solvent using a rotary evaporator.
Final Characterization: Obtain the mass of the pure product and confirm its identity and purity via melting point and NMR.
Data Summary: Comparison of Purification Techniques
Q1: How can I confirm the identity and purity of my final product?A1: The most common methods are:
Thin-Layer Chromatography (TLC): A pure compound should show a single spot. Compare its Rf value to the starting material.
Melting Point: A pure crystalline solid will have a sharp melting point range (e.g., 1-2 °C). Impurities typically depress and broaden the melting point.
NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation. The disappearance of the ketone's acetyl methyl signal and the appearance of the oxime's methyl and hydroxyl protons are key indicators.
Q2: Can the (1Z)-isomer convert to the (E)-isomer during purification?A2: Yes, E/Z isomerization of oximes can occur, particularly under acidic conditions or upon heating.[3] To minimize this, it is advisable to avoid strongly acidic conditions during workup and to use minimal heating during recrystallization. Column chromatography at room temperature is generally less likely to cause isomerization. If two spots are observed on TLC for a seemingly pure sample, it may indicate the presence of both isomers.
Q3: Are there specific safety precautions for working with hydroxylamine?A3: Yes. Hydroxylamine and its salts can be corrosive and toxic. More importantly, hydroxylamine itself can be unstable and potentially explosive, especially in concentrated form or when heated.[8] It is typically handled as a more stable salt, like hydroxylamine hydrochloride. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid heating dry hydroxylamine.
References
Google Patents. (n.d.). Preparation of solutions of hydroxylamine and application thereof. US3411881A.
ResearchGate. (2023). How to separate hydroxyl amine from nitro compounds?. Retrieved from [Link]
Google Patents. (n.d.). Process for preparing an aqueous solution of free hydroxylamine. NO327773B1.
Organic Syntheses. (1923). Hydroxylamine Hydrochloride and Acetoxime. Org. Synth. 1923, 3, 61. Retrieved from [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]
Google Patents. (n.d.). Process of preparing purified aqueous indole solution. US5085991A.
European Patent Office. (n.d.). Hydroxylamine purification via cation exchange. EP 0001787 B1. Retrieved from [Link]
ResearchGate. (2013). Oxime synthesis - how to convert/remove unreacted aldehyde?. Retrieved from [Link]
Avani B. & Manish P. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Rasayan J. Chem. Retrieved from [Link]
Organic Syntheses. (n.d.). Preparation of (E)- and (Z)-1-Indanone Oxime. Retrieved from [Link]
Science of Synthesis. (n.d.). Product Class 15: Oximes. Thieme. Retrieved from [Link]
Google Patents. (n.d.). Preparation of oximes. US2749358A.
PubMed. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Retrieved from [Link]
Synthesis Reviews. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Thieme. Retrieved from [Link]
optimizing solvent conditions for indole oxime formation
Welcome to the Technical Support Center for Indole Oxime Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks during the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Indole Oxime Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks during the oximation of indole-3-carboxaldehydes. Because the indole ring is highly electron-rich, it fundamentally alters the electrophilicity of the carbonyl carbon, making standard oximation protocols prone to stalling or yielding complex isomeric mixtures.
This guide abandons generic advice to focus strictly on the causality of solvent effects, pH buffering, and thermodynamic control. Below, you will find targeted troubleshooting FAQs, quantitative solvent data, and self-validating protocols designed to ensure high-yield, isomerically pure outcomes.
Visual Workflow: Solvent Decision Matrix
Decision matrix for solvent selection in indole oxime synthesis.
Q: Why does solvent polarity significantly impact the rate of indole-3-carboxaldehyde oxime formation?A: Oximation is a two-step process: nucleophilic attack of hydroxylamine on the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by dehydration. Under most conditions, dehydration is the rate-determining step. Polar protic solvents, such as 95% ethanol, excel here because they actively participate in hydrogen bonding. This H-bonding stabilizes the highly polar transition state during the nucleophilic attack and assists in the proton transfer required for the subsequent dehydration step. Consequently, ethanol generally enhances the reaction rate and improves yields compared to non-polar or polar aprotic environments[1].
Q: When should I choose a polar aprotic solvent like THF over Ethanol?A: While ethanol is kinetically favored, THF is deployed when dealing with highly lipophilic N-substituted indole-3-carboxaldehydes (e.g., N-benzyl derivatives) that exhibit poor solubility in alcoholic solvents. However, because THF cannot donate hydrogen bonds, the transition state stabilization is reduced. This necessitates longer reaction times (e.g., >4 hours in THF vs. 2 hours in EtOH) or higher temperatures to achieve comparable conversion rates[1][2].
Q: I am recovering unreacted starting material despite using excess hydroxylamine. What is causing this stall?A: The indole ring is highly electron-rich. The electron-donating resonance effect of the indole nitrogen significantly decreases the electrophilicity of the carbonyl carbon at the C3 position[3]. If the reaction stalls, the issue is often a mismatch between the solvent and the pH. The maximum rate of oxime formation typically occurs at a weakly acidic to neutral pH (pH 4–6), where there is a perfect balance between free nucleophilic hydroxylamine and protonated carbonyl oxygen[4]. Ensure you are using an appropriate stoichiometric ratio of base (e.g., NaOH or Na2CO3) to NH2OH·HCl to buffer the system correctly.
Q: My NMR shows a mixture of syn (Z) and anti (E) isomers. How can I control this?A: Unsubstituted indole-3-carbaldehyde oximes typically resolve entirely to the thermodynamically stable syn isomer[1]. However, N-substituted derivatives (e.g., N-methyl or N-methoxy) often yield a mixture of syn and anti isomers due to steric hindrance[1]. Isomerization is highly pH- and solvent-dependent. Under acidic conditions in solution, pure isomers of 1-methoxyindole-3-carboxaldehyde oxime isomerize predominantly to the anti form, whereas the syn isomer prevails in the solid state[3][5]. To control this, you can manipulate the post-reaction pH or utilize a mechanochemical (solvent-free) approach to trap the kinetically favored solid-state isomer.
Quantitative Data: Solvent & Condition Effects on Yields
To aid in your experimental design, the following table summarizes the causal relationship between solvent choice, base equivalents, and isomeric outcomes based on validated studies of indole phytoalexin precursors and urease inhibitors[1][2][3].
Objective: High-yield synthesis of (Z)-N-hydroxy-1-(1H-indole-3-yl)methanimine.
Step 1: Reagent Preparation & Buffering
Dissolve 1.0 equivalent of 1H-indole-3-carbaldehyde in a minimal volume of 95% Ethanol (approx. 5-10 mL/mmol) to ensure a high concentration of the electrophile.
Validation Check: The solution must be completely clear. If the aldehyde does not dissolve, gently warm the solution or add a co-solvent (e.g., 10% THF), noting that this will extend the required reaction time[1].
In a separate vessel, prepare the hydroxylamine buffer: Dissolve 5.0 equivalents of NH2OH·HCl in an aqueous NaOH solution (containing 2.0 to 5.0 equivalents of NaOH depending on the desired buffering capacity)[1][2].
Step 2: Nucleophilic Addition
Cool the ethanolic aldehyde solution to 0 °C using an ice bath.
Dropwise, add the aqueous NH2OH/NaOH buffer to the aldehyde solution under vigorous stirring.
Causality Note: The dropwise addition controls the exotherm and prevents the degradation of hydroxylamine. The biphasic nature of the initial mixture requires vigorous stirring to overcome mass transfer limitations[4].
Step 3: Dehydration & Reaction Progression
Allow the reaction mixture to gradually warm to room temperature (approx. 27 °C) and stir for 2 hours.
Validation Check: Monitor the reaction via TLC (e.g., Hexanes/Ethyl Acetate). The disappearance of the UV-active aldehyde spot and the appearance of a lower Rf oxime spot validates the completion of the rate-determining dehydration step.
Step 4: Isolation & Isomeric Purity
Concentrate the mixture under reduced pressure to remove the ethanol.
Extract the aqueous residue with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate.
Validation Check: Perform 1H-NMR. For unsubstituted indoles, a single characteristic oxime proton peak (usually around 8.0-8.5 ppm) confirms the pure syn (Z) isomer. The presence of a second, closely shifted peak indicates anti (E) isomer contamination[1].
For researchers looking to avoid the hazards of aqueous hydroxylamine or struggling with insoluble N-substituted derivatives, mechanochemistry offers a highly efficient alternative[3][5].
Load 1.0 eq of the indole-3-carboxaldehyde, 5.0 eq of NH2OH·HCl, and 2.0 eq of NaOH into a milling jar (e.g., tungsten carbide).
Mill at 500 rpm for 20 minutes.
Validation Check: The resulting powder should show >95% conversion via NMR without the need for an aqueous workup. This method is particularly useful for trapping the syn isomer in the solid state before it can isomerize in an acidic solution[3].
References
Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes †. Semantic Scholar.
Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. PMC - NIH.
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI.
Oximes - Powered by XMB 1.9.11. Sciencemadness Discussion Board.
Synthesis of indole-3-carbaldehyde oxime derivatives and their intermediates.
Technical Support Center: Troubleshooting Crystallization of (1Z)-1-(1H-indol-3-yl)ethanone oxime
Welcome to the Advanced Materials & API Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of heterocyclic oximes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Materials & API Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of heterocyclic oximes. (1Z)-1-(1H-indol-3-yl)ethanone oxime (commonly known as 3-acetylindole oxime) presents unique crystallographic challenges. Its crystallization is dictated by a delicate balance of strong, directional non-covalent interactions—specifically the hydrogen bonds formed by the indole -NH and the oxime -OH groups .
When these interactions are disrupted by competing solvents, or when the molecule undergoes stereochemical shifting, crystallization fails. This guide provides field-proven, mechanistically grounded solutions to overcome poor crystallization, liquid-liquid phase separation ("oiling out"), and isomeric impurities.
Part 1: Core Troubleshooting FAQs
Q1: My crystallization attempts consistently result in a biphasic syrup ("oiling out") instead of solid crystals. Why does this happen, and how can I fix it?Causality: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the supersaturation of the oxime exceeds its solubility limit at a temperature above the melting point of the solute-solvent cluster . For indole oximes, this is often triggered by using a solvent system with a steep solubility curve and cooling it too rapidly. The molecules aggregate into a solute-rich liquid phase rather than an ordered crystal lattice.
Solution: You must operate strictly within the metastable zone. Switch to a binary solvent system (e.g., Ethyl Acetate/Heptane) and reduce your cooling rate to ≤0.1 °C/min. If oiling out still occurs, you must introduce seed crystals just above the cloud point to force heterogeneous nucleation before the liquid-liquid phase boundary is crossed.
Q2: NMR analysis of my crude mixture shows a 60:40 mixture of E and Z isomers. How does this affect crystallization?Causality: The presence of the E-isomer acts as a potent "crystal poison." Because the geometry of the C=N-OH bond is inverted, the E-isomer cannot pack into the (1Z)-isomer's crystal lattice. When an E-isomer molecule attempts to incorporate into the growing crystal face, it terminates the hydrogen-bonding network, halting crystal growth and promoting amorphous precipitation.
Solution: You must shift the thermodynamic equilibrium toward the Z-isomer prior to crystallization. The Z-isomer is generally more stable in non-polar environments due to favorable intramolecular dynamics, whereas highly polar solvents like DMSO stabilize the E-isomer via strong intermolecular hydrogen bonds to the solvent . Switch to a non-polar or weakly polar solvent system and apply mild acid catalysis to facilitate E-to-Z isomerization during the dissolution phase.
Q3: Solvents like Methanol and DMSO dissolve my crude product beautifully, but I can never get crystals to crash out. Why?Causality: Crystallization of (1Z)-1-(1H-indol-3-yl)ethanone oxime relies heavily on the intermolecular hydrogen bonding between the indole -NH and the oxime -OH/-N across adjacent molecules. Methanol and DMSO are strong hydrogen-bond donors/acceptors. They outcompete the solute-solute interactions, effectively solvating the individual functional groups and creating a high energy barrier for nucleation .
Solution: Avoid strong hydrogen-bonding solvents for the final crystallization step. Use solvents like Toluene, Chloroform, or an Ethyl Acetate/Hexanes mixture, which act as poor hydrogen-bond competitors and force the oxime molecules to hydrogen-bond with each other.
Part 2: Quantitative Data Analysis
To predict crystallization success, you must understand how your solvent choice impacts both the E/Z thermodynamic equilibrium and the hydrogen-bonding network.
Solvent System
Dielectric Constant (ε)
H-Bond Competitiveness
Expected Solution E/Z Ratio
Crystallization Outcome
DMSO
46.7
High (Strong Acceptor)
~50:50 (E-isomer stabilized)
Poor (Amorphous / Oiling out)
Methanol
32.7
High (Donor & Acceptor)
~40:60
Moderate (Microcrystals / Slow)
Chloroform
4.8
Low (Weak Donor)
~15:85 (Z-isomer favored)
Good (Prismatic crystals)
EtOAc / Heptane
~4.4 (Mixed)
Low (Weak Acceptor)
>95% Z (During cooling)
Excellent (High purity Z-isomer)
Data Synthesis Note: Polar solvents stabilize the E-isomer via solvent-solute H-bonding, while non-polar environments allow the Z-isomer to dominate via solute-solute packing thermodynamics.
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocol for Anti-Solvent Crystallization with Isomeric Enrichment is designed as a self-validating system. Do not proceed to the next step unless the validation check passes.
Step 1: Dissolution and Isomeric Enrichment
Suspend 1.0 g of crude (1Z)-1-(1H-indol-3-yl)ethanone oxime in 10 mL of Ethyl Acetate (EtOAc) in a round-bottom flask.
Heat to 60 °C under gentle stirring until fully dissolved.
Optional (If E-isomer >10%): Add 0.1 mol% of p-Toluenesulfonic acid (pTSA) to catalyze the E-to-Z conversion, stir for 30 minutes, then neutralize with a micro-aliquot of solid NaHCO3.
Validation Check 1: Withdraw a 50 µL aliquot, evaporate the solvent, and dissolve the residue in cold CDCl3. Run a rapid 1H-NMR. Proceed only if the E-isomer methyl signal is <5%.
Step 2: Clarification and Metastable Zone Entry
Hot-filter the solution through a 0.22 µm PTFE syringe filter into a pre-heated, clean crystallization vial to remove dust and neutralized salts (which act as uncontrolled heterogeneous nucleants).
While maintaining 60 °C, slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly turbid (cloud point).
Immediately add 0.5 mL of EtOAc to clear the solution.
Validation Check 2: Visually inspect the vial against a dark background with a laser pointer. The absence of Tyndall scattering confirms a true solution perfectly positioned in the metastable zone.
Step 3: Controlled Nucleation and Growth
Program your heating block or bath to cool from 60 °C to 45 °C at a strict rate of 0.1 °C/min.
At 50 °C, introduce 1 mg of pure (1Z)-1-(1H-indol-3-yl)ethanone oxime seed crystals.
Validation Check 3: Observe the seeds under a magnifying lens. If they dissolve, the solution is undersaturated (add 1 mL Heptane). If they grow with sharp, faceted edges, supersaturation is optimal. If they immediately become fuzzy or trigger a milky cloud, supersaturation is too high (heat back to 60 °C and add 1 mL EtOAc).
Step 4: Isolation
Continue cooling to 5 °C at 0.1 °C/min. Hold at 5 °C for 2 hours.
Filter the resulting crystals via vacuum filtration and wash with 5 mL of ice-cold Heptane. Dry under high vacuum for 4 hours.
Validation Check 4: Determine the melting point. A sharp melting point confirms high crystal lattice purity and the absence of solvent entrapment or E-isomer contamination.
Part 4: Workflows and Decision Trees
Below are the logical architectures for managing the crystallization of this specific oxime.
Caption: Workflow for mitigating E/Z isomerization and oiling out during oxime crystallization.
Caption: Decision tree for troubleshooting liquid-liquid phase separation (oiling out).
References
Title: Experimental and Computational Investigation of the Oxime Bond Stereochemistry
Source: MDPI
URL: [Link]
Title: Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule
Source: Journal of the American Chemical Society
URL: [Link]
Reference Data & Comparative Studies
Validation
Stability Showdown: (1E)- vs. (1Z)-1-(1H-indol-3-yl)ethanone Oxime – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the geometric isomerism of bioactive molecules is a critical parameter influencing efficacy, s...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the geometric isomerism of bioactive molecules is a critical parameter influencing efficacy, safety, and stability. Oximes, prevalent in many pharmacologically active compounds, exist as (E) and (Z) isomers, each potentially exhibiting distinct biological activities and physicochemical properties. This guide provides an in-depth comparative analysis of the stability of (1E)- and (1Z)-1-(1H-indol-3-yl)ethanone oxime, offering insights into the factors governing their interconversion and degradation, supported by established analytical principles and a detailed experimental workflow for stability assessment.
The Isomeric Landscape: Unveiling the Stability Drivers
The relative stability of oxime isomers is dictated by a delicate interplay of steric and electronic factors. While direct comparative stability data for (1E)- and (1Z)-1-(1H-indol-3-yl)ethanone oxime is not extensively documented in publicly available literature, we can infer their stability profiles based on well-established principles and studies on analogous compounds.
Computational and experimental investigations on similar aromatic ketoximes consistently suggest that the (1E)-isomer is the thermodynamically more stable of the two.[1] This enhanced stability can be attributed to several factors:
Steric Hindrance: In the (1E)-isomer, the hydroxyl group of the oxime is oriented anti to the bulkier indole ring, minimizing steric repulsion. Conversely, the (1Z)-isomer experiences greater steric strain due to the syn orientation of the hydroxyl group and the indole moiety.
Intermolecular Hydrogen Bonding: The (1E)-configuration is more amenable to forming stabilizing intermolecular hydrogen bonds in the solid state and in solution.[1] X-ray diffraction studies on related complex oximes have shown that the E-isomer's geometry facilitates the formation of these energetically favorable interactions, which are sterically hindered in the Z-isomer.[1]
Intramolecular Interactions: While the (1Z)-isomer has the potential for intramolecular hydrogen bonding between the oxime's hydroxyl group and the indole nitrogen, the energetic advantage of intermolecular bonding in the (1E)-isomer often outweighs this.
The energetic barrier for the interconversion of (E) and (Z) oxime isomers is typically high, rendering them stable and separable under ambient conditions.[1] However, this equilibrium can be influenced by external factors such as heat, light, and pH.
Table 1: Predicted Comparative Physicochemical Properties and Stability of (1E)- and (1Z)-1-(1H-indol-3-yl)ethanone Oxime
Property
(1E)-1-(1H-indol-3-yl)ethanone oxime
(1Z)-1-(1H-indol-3-yl)ethanone oxime
Rationale
Thermodynamic Stability
Higher
Lower
Reduced steric hindrance and the potential for more favorable intermolecular hydrogen bonding.[1]
Energy Barrier for Isomerization
High
High
The C=N double bond restricts free rotation, requiring significant energy input for interconversion.[1]
Susceptibility to Acid/Base Catalyzed Isomerization
Can isomerize to the (Z)-form under specific conditions.
Can isomerize to the more stable (E)-form, particularly under acidic conditions.[2]
Protic or Lewis acids can facilitate isomerization by protonating the oxime, allowing for rotation around the C-N bond.[3]
Photochemical Stability
Can undergo photoisomerization to the (Z)-form.
Can undergo photoisomerization to the (E)-form.
Visible light-mediated energy transfer can provide a pathway for E/Z isomerization.
Experimental Workflow for Isomer Stability Assessment
To empirically determine the relative stability and interconversion kinetics of the (1E) and (1Z) isomers of 1-(1H-indol-3-yl)ethanone oxime, a systematic experimental approach is required. The following protocol outlines a robust methodology utilizing High-Performance Liquid Chromatography (HPLC) for separation and quantification.
Caption: Experimental workflow for the comparative stability assessment of oxime isomers.
This protocol details the steps for evaluating the stability of the (1E) and (1Z) isomers under various stress conditions. The causality behind these choices lies in systematically probing the isomers' susceptibility to common degradation and isomerization pathways encountered during drug development and storage.
A suitable reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
2. Preparation of Solutions:
Stock Solutions: Accurately weigh and dissolve approximately 10 mg of each isomer in 10 mL of acetonitrile to obtain stock solutions of 1 mg/mL.
Working Solutions: Dilute the stock solutions with the respective stress medium (acetonitrile for thermal and photochemical studies, and the corresponding buffer for pH stability studies) to a final concentration of approximately 0.1 mg/mL.
3. Stress Conditions:
Thermal Stability:
Place aliquots of the working solutions in sealed vials in temperature-controlled ovens at 40°C, 60°C, and 80°C.
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
Cool the samples to room temperature before HPLC analysis.
Rationale: This assesses the intrinsic thermal stability of each isomer and the potential for thermally induced isomerization.
Photostability:
Expose the working solutions in quartz cuvettes to a calibrated light source (e.g., consistent with ICH Q1B guidelines).
Simultaneously, keep control samples wrapped in aluminum foil to protect them from light.
Withdraw samples at appropriate time intervals.
Rationale: This evaluates the light sensitivity of the isomers, a critical parameter for drug formulation and packaging.
pH Stability (Hydrolytic Stability):
Incubate the working solutions prepared in phosphate buffers of pH 3.0, 7.0, and 9.0 at a constant temperature (e.g., 40°C).
Withdraw samples at specified time points.
Neutralize the samples before HPLC analysis if necessary to prevent on-column isomerization.
Rationale: This determines the stability across a physiologically relevant pH range and identifies potential acid or base-catalyzed degradation or isomerization pathways.[2]
4. HPLC Analysis:
Method Development: Develop a stability-indicating HPLC method capable of separating the (1E) and (1Z) isomers from each other and from any potential degradation products.
Mobile Phase: A typical starting point would be an isocratic or gradient elution with a mixture of acetonitrile and water or a suitable buffer.
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection Wavelength: Monitor at the UV absorbance maximum of the compounds (e.g., around 280 nm).
Analysis of Samples: Inject the stressed samples into the HPLC system and record the chromatograms.
5. Data Analysis:
Calculate the percentage of each isomer remaining and the percentage of any degradation products formed at each time point.
Plot the natural logarithm of the concentration of each isomer versus time to determine the degradation and isomerization rate constants (k).
The half-life (t₁/₂) for each process can be calculated using the equation: t₁/₂ = 0.693 / k.
Conclusion and Future Perspectives
The available evidence strongly suggests that the (1E)-isomer of 1-(1H-indol-3-yl)ethanone oxime is the more stable geometric isomer compared to its (1Z) counterpart. This is primarily due to minimized steric hindrance and the ability to form more favorable intermolecular hydrogen bonds. While both isomers are generally stable at room temperature, their interconversion can be induced by heat, light, or acidic/basic conditions.
For drug development professionals, the selection of the most stable isomer is paramount to ensure product quality, efficacy, and shelf-life. The detailed experimental protocol provided in this guide offers a robust framework for the empirical determination of the stability profiles of these and other oxime-containing drug candidates. Further computational studies, including Density Functional Theory (DFT) calculations, could provide deeper insights into the energetic landscapes of these isomers and their interconversion pathways.[1][4]
References
Akunuri, R., et al. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Bioorganic Chemistry, 116, 105288. [Link]
Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (2023). Molecules, 28(13), 4975. [Link]
Bozbey, I., et al. (2022). Conventional and microwave prompted synthesis of aryl(Alkyl)azole oximes, 1H-NMR spectroscopic determination of E/Z isomer ratio and HOMO-LUMO analysis. Journal of Molecular Structure, 1251, 132077. [Link]
E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. (2023). Organic & Biomolecular Chemistry, 21(34), 6928-6938. [Link]
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025). [Link]
Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. (1981).
Process for isomeriz
Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. (2022). [Link]
Studying Relative Stability Theory of Nitroso-Oxime Tautomer. (2016). SID, 2(3), 1-5. [Link]
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). Molecules, 26(21), 6658. [Link]
The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. (2007). The Journal of Organic Chemistry, 72(13), 4846-4852. [Link]
A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. (2014). Tetrahedron Letters, 55(39), 5374-5376. [Link]
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). Molecules, 26(21), 6658. [Link]
A Comparative Guide to the Biological Activities of (1Z)-1-(1H-indol-3-yl)ethanone Oxime and Indole Hydrazones
This guide provides a comprehensive comparison of the biological activities of two structurally related classes of indole derivatives: (1Z)-1-(1H-indol-3-yl)ethanone oxime and the broader family of indole hydrazones. For...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of the biological activities of two structurally related classes of indole derivatives: (1Z)-1-(1H-indol-3-yl)ethanone oxime and the broader family of indole hydrazones. For researchers and drug development professionals, understanding the nuanced differences in the bioactivity of these scaffolds is crucial for advancing new therapeutic agents. This document synthesizes experimental data from peer-reviewed literature to offer an objective analysis of their anticancer, antimicrobial, and anti-inflammatory potential.
Introduction: Structural Scaffolds and Synthetic Overview
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide focuses on two key modifications of the indole core at the 3-position: the oxime and the hydrazone functionalities.
(1Z)-1-(1H-indol-3-yl)ethanone oxime features a C=N-OH (oxime) group. Oximes are known for their role as synthetic intermediates and their own intrinsic biological properties.[3][4] The "Z" configuration specifies the stereochemistry around the C=N double bond, a factor that can influence biological target engagement.
Indole Hydrazones incorporate a C=N-NH (hydrazone) moiety. This class is characterized by its synthetic versatility, allowing for the introduction of diverse substituents, which significantly modulates their pharmacological profile.[5][6][7] The hydrazone group is a key pharmacophore in many compounds with established antimicrobial, anticonvulsant, and anti-inflammatory activities.[7][8]
The synthesis of these compounds is generally straightforward. Oximes are typically prepared through the reaction of a ketone (like 1-(1H-indol-3-yl)ethanone) with hydroxylamine.[3] Indole hydrazones are formed via the condensation reaction of an indole-3-aldehyde or ketone with various substituted hydrazines or hydrazides, often catalyzed by a small amount of acid.[5][9][10]
Caption: General synthesis pathways for indole oximes and indole hydrazones.
Comparative Analysis of Biological Activity
The substitution at the 3-position—oxime versus hydrazone—confers distinct biological properties. While both classes show promise, the existing body of research is significantly more extensive for indole hydrazones.
Anticancer Activity
Indole hydrazones have been extensively investigated as potential anticancer agents, with numerous studies demonstrating potent activity against a wide range of cancer cell lines.[11][12][13]
Indole Hydrazones:
This class of compounds has demonstrated significant antiproliferative effects. For instance, certain N'-((1-(substituted)-1H-indol-3-yl)methylene)hydrazides have shown high cytotoxicity against breast (MCF-7) and prostate (PC3) cancer cells, with IC50 values in the sub-micromolar range.[11] Some indolyl-hydrazones induce apoptosis by inhibiting critical cell signaling pathways like EGFR/PI3K/AKT and CDK2.[12][14] The anticancer potency can be tuned by modifying the substituents on the hydrazone moiety.
** (1Z)-1-(1H-indol-3-yl)ethanone Oxime and Derivatives:**
While specific data on the anticancer activity of (1Z)-1-(1H-indol-3-yl)ethanone oxime is limited in the available literature, related indole-oxime ether derivatives have been synthesized and evaluated. However, the primary focus of these studies has been on their antimicrobial properties.[1] The anticancer potential of this specific oxime remains an under-explored area ripe for investigation.
Quantitative Comparison of Anticancer Activity (IC50, µM)
Caption: Proposed anticancer mechanism for an indolyl-hydrazone via dual pathway inhibition.[12]
Antimicrobial Activity
Both compound classes have shown significant potential in combating microbial infections, including those caused by drug-resistant strains.
(1Z)-1-(1H-indol-3-yl)ethanone Oxime Derivatives:
Recent studies have highlighted the potent antibacterial activity of indole-containing oxime ethers. Specifically, derivatives of (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime have demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains, with Minimum Inhibitory Concentration (MIC) values as low as 1-4 µg/mL.[1] Furthermore, these compounds were shown to inhibit biofilm formation, a critical factor in chronic infections, and exhibited low toxicity to mammalian cells.[1]
Indole Hydrazones:
The hydrazone moiety is well-established for its role in antimicrobial activity.[6][8] A variety of indole-3-aldehyde hydrazone derivatives have been synthesized and evaluated, showing a broad spectrum of activity.[16][17] Compounds bearing halogen substituents on the phenyl ring often exhibit enhanced potency, with some derivatives showing more potent activity against MRSA than the standard antibiotic ampicillin.[6] They have also demonstrated activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans.[6][17]
Quantitative Comparison of Antimicrobial Activity (MIC, µg/mL)
The investigation into anti-inflammatory effects has been predominantly focused on indole hydrazones.
Indole Hydrazones:
Several series of indole hydrazones have been reported to possess significant anti-inflammatory and analgesic properties.[7][18][19] In preclinical models, such as the carrageenan-induced paw edema assay in rats, these compounds have demonstrated a notable reduction in inflammation, with some derivatives showing efficacy comparable to standard drugs like indomethacin.[18][20] Additionally, indole hydrazones have emerged as potent antiplatelet agents.[5] They effectively inhibit platelet aggregation induced by arachidonic acid, and molecular docking studies suggest this activity is mediated through the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[5]
(1Z)-1-(1H-indol-3-yl)ethanone Oxime:
There is a scarcity of published data specifically evaluating the anti-inflammatory or antiplatelet activities of (1Z)-1-(1H-indol-3-yl)ethanone oxime. This represents a significant gap in the literature and a potential avenue for future research, given the known anti-inflammatory properties of other oxime-containing compounds.
Key Experimental Protocols
The biological evaluation of these compounds relies on standardized, validated assays. The reproducibility of these methods is paramount for the objective comparison of molecular performance.
Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a cornerstone for assessing the antiproliferative effect of compounds on cancer cell lines.[21]
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified duration (e.g., 48 or 72 hours).[21]
MTT Incubation: The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for 3-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[21]
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[21]
High-Performance Liquid Chromatography Method Validation for (1Z)-1-(1H-indol-3-yl)ethanone Oxime Purity: A Comparative Guide on Core-Shell vs. Fully Porous Particle Technologies
As analytical demands in drug development intensify, the baseline resolution of structural isomers remains one of the most persistent challenges in chromatography. Determining the purity of (1Z)-1-(1H-indol-3-yl)ethanone...
Author: BenchChem Technical Support Team. Date: April 2026
As analytical demands in drug development intensify, the baseline resolution of structural isomers remains one of the most persistent challenges in chromatography. Determining the purity of (1Z)-1-(1H-indol-3-yl)ethanone oxime —a critical indole-based intermediate—requires separating the target (1Z) stereoisomer from its closely related (1E) counterpart and the parent ketone precursor.
This guide provides an objective, data-driven comparison between modern Core-Shell (Superficially Porous) column technology and traditional Fully Porous Particle (FPP) columns. By exploring the physicochemical causality behind stationary phase selection and mobile phase optimization, we establish a self-validating analytical protocol fully compliant with the latest ICH Q2(R2) validation guidelines[1].
Mechanistic Insight: The Analytical Challenge
The Analyte: Isomerization and Secondary Interactions
Oximes (
C=N−OH
) inherently exist as E and Z stereoisomers. The physicochemical properties of (1Z)-1-(1H-indol-3-yl)ethanone oxime and its (1E) isomer are nearly identical, making thermodynamic separation difficult. Furthermore, the indole ring contains a secondary amine (pyrrole nitrogen) that acts as a strong hydrogen bond donor. If the stationary phase contains active, unshielded silanol groups (
−Si−OH
), the indole moiety will undergo secondary ion-exchange interactions, leading to severe peak tailing and loss of resolution.
The Stationary Phase: Core-Shell vs. Fully Porous Kinetics
To overcome these challenges, the choice of particle morphology is mathematically more impactful than simply increasing column length.
Fully Porous Particles (FPP, 5.0 µm): Traditional columns rely on particles that are porous from the surface to the center. Analyte molecules diffuse deep into the particle, creating a long mass transfer path. This increases the van Deemter
C
-term, causing band broadening at higher flow rates.
Core-Shell Particles (2.6 µm): These particles consist of a solid, impermeable silica core (e.g., 1.7 µm) surrounded by a thin, porous silica shell (0.45 µm)[2]. This architecture restricts the diffusion path of the analyte strictly to the outer shell, drastically reducing the
C
-term[3]. Additionally, the uniform particle size distribution minimizes eddy diffusion (the
A
-term). The result is a column that generates theoretical plate counts (
N
) comparable to sub-2 µm UHPLC columns, but at backpressures manageable by standard HPLC equipment[4].
Fig 1. Mechanistic comparison of mass transfer kinetics governing E/Z oxime isomer resolution.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness, the following protocol is designed as a self-validating system. It includes mandatory System Suitability Testing (SST) criteria that must be met prior to sample analysis, guaranteeing the method is fit-for-purpose on any given day.
Chromatographic Conditions
Proposed Column (Product A): Core-Shell C18, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex or equivalent)[5].
Alternative Column (Product B): Fully Porous C18, 150 x 4.6 mm, 5.0 µm.
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0.
Causality: A pH of 6.0 is deliberately chosen. It is high enough to prevent acid-catalyzed hydrolysis and E/Z interconversion of the oxime on-column, yet low enough to keep the indole nitrogen neutral and suppress silanol ionization on the silica support.
Mobile Phase B: Acetonitrile (MeCN).
Causality: MeCN provides lower viscosity and more favorable mass transfer kinetics than methanol, which is essential for maximizing the efficiency of the core-shell architecture.
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm (optimal absorbance for the indole chromophore).
Column Temperature: 30°C (Controlled to stabilize partition coefficients).
Optimized Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
8.0
40
60
8.1
10
90 (Column Wash)
10.0
10
90
10.1
70
30 (Equilibration)
15.0
70
30
System Suitability Testing (SST) Criteria
Before injecting validation samples, inject a resolution standard containing both (1Z) and (1E) isomers. The system is only validated for use if:
Resolution (
Rs
):≥2.0
between the (1E) and (1Z) isomers.
Tailing Factor (
Tf
):≤1.2
for the (1Z)-oxime peak.
Precision: %RSD of the (1Z)-oxime peak area
≤1.0%
(n=5).
Comparative Performance Data
When subjected to the identical gradient and mobile phase conditions, the Core-Shell column vastly outperformed the traditional FPP column, specifically in resolving the critical isomer pair.
Table 1: Chromatographic Performance Comparison
Chromatographic Parameter
Product A: Core-Shell C18 (2.6 µm)
Product B: Fully Porous C18 (5.0 µm)
Retention Time (1Z-oxime)
5.2 min
9.8 min
Resolution (
Rs
, E vs Z)
2.8 (Baseline Resolution)
1.4 (Incomplete Resolution)
Theoretical Plates (
N
)
> 18,000
~ 8,500
Tailing Factor (
Tf
)
1.05
1.35
System Backpressure
220 bar
140 bar
Data Interpretation: The 2.6 µm core-shell column delivered double the theoretical plates of the 5.0 µm FPP column, driving the resolution of the E/Z isomers well above the baseline requirement of 2.0[6]. Furthermore, the analysis time was cut nearly in half.
ICH Q2(R2) Method Validation
To prove the Core-Shell method is robust and reliable for regulatory submissions, a full validation was executed in accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [7].
Fig 2. ICH Q2(R2) lifecycle workflow for validating the (1Z)-oxime HPLC analytical procedure.
Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)
Validation Parameter
ICH Q2(R2) Definition / Criteria
Observed Result
Status
Specificity
Ability to assess analyte unequivocally in the presence of impurities (E-isomer, ketone)[8].
No co-eluting peaks;
Rs=2.8
PASS
Linearity & Range
Proportionality of signal to concentration from 25% to 150% of nominal target (100 µg/mL)[1].
R2=0.9998
; y-intercept
≤2.0%
PASS
Precision
Closeness of agreement between a series of measurements. %RSD
≤2.0%
(n=6)[9].
Repeatability %RSD = 0.65%
PASS
Accuracy
Closeness of agreement between the value found and an accepted reference value. Recovery 98-102%[1].
For the purity determination of (1Z)-1-(1H-indol-3-yl)ethanone oxime, traditional 5.0 µm fully porous columns fail to provide the necessary resolving power for E/Z isomer separation without excessively long run times. By upgrading to a 2.6 µm Core-Shell C18 column , laboratories can achieve baseline resolution (
Rs=2.8
), cut analysis time by 45%, and easily satisfy all rigorous ICH Q2(R2) validation criteria.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). 7
Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH). 1
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). 8
Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties - Chromatography Today. 3
Next-generation stationary phases: Properties and performance of core-shell columns - LCGC International. 2
Core-Shell Columns in High-Performance Liquid Chromatography: Applications - National Institutes of Health (NIH / PMC).4
Comparison of the Performance of Totally Porous and Core-shell Particles - Royal Society of Chemistry (RSC). 5
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of (1Z)-1-(1H-indol-3-yl)ethanone oxime versus Standard Oximes
For researchers, scientists, and drug development professionals, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns generated within a mass spectrometer...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns generated within a mass spectrometer offer a molecular fingerprint, providing deep insights into a compound's architecture. This guide provides an in-depth comparison of the gas-phase fragmentation chemistry of (1Z)-1-(1H-indol-3-yl)ethanone oxime against that of standard, simpler oximes, exemplified by acetophenone oxime. The presence of the heteroaromatic indole system introduces complex and competing fragmentation channels that are absent in its simpler phenyl analogue, a critical distinction for accurate structural identification in complex matrices.
Part 1: The Fragmentation Behavior of Standard Oximes
The mass spectrometric fragmentation of simple oximes, particularly under Electron Ionization (EI), is governed by the stability of the resulting ions and neutral losses. While various pathways exist, they are generally predictable and initiated at or adjacent to the oxime functional group. Common fragmentation reactions include α-cleavage, McLafferty rearrangements (for aliphatic oximes with accessible γ-hydrogens), and the loss of small, stable neutral molecules.[1][2][3]
Case Study: Acetophenone Oxime
Acetophenone oxime serves as an excellent "standard" for comparison. It is an aromatic ketoxime that lacks the complex heterocyclic system of our target molecule. Its fragmentation is therefore more straightforward and primarily dictated by the interplay between the phenyl ring and the oxime group.
Under EI-MS, the molecular ion (M⁺•) of acetophenone oxime appears at a mass-to-charge ratio (m/z) of 135. The fragmentation cascade proceeds through several well-characterized pathways:
α-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃). This forms a highly stable ion at m/z 120.[4]
Loss of Hydroxyl Radical: Cleavage of the N-O bond can result in the loss of a hydroxyl radical (•OH), producing an ion at m/z 118.
Aromatic Ring Fragmentation: The subsequent fragmentation of the initial product ions follows patterns typical for aromatic compounds. For instance, the ion at m/z 120 can undergo further fragmentation to yield characteristic ions such as the phenyl cation at m/z 77 and the tropylium ion at m/z 91.[5][6]
Caption: Predicted EI fragmentation pathway of Acetophenone Oxime.
Part 2: The Dominating Influence of the Indole Moiety
The introduction of an indole ring, as in (1Z)-1-(1H-indol-3-yl)ethanone oxime, fundamentally alters the fragmentation landscape. The indole nucleus is a highly stable, electron-rich aromatic system that directs the fragmentation process, often taking precedence over the pathways observed in simpler oximes. The fragmentation of indole derivatives is well-documented, with characteristic losses and rearrangements that serve as diagnostic markers.[7][8][9]
Proposed Fragmentation of (1Z)-1-(1H-indol-3-yl)ethanone oxime
The molecular ion of this compound (C₁₀H₁₀N₂O) will be observed at m/z 174 in EI-MS or as the protonated molecule [M+H]⁺ at m/z 175 in ESI-MS. Its fragmentation is a competition between oxime-centered reactions and the powerful influence of the indole core.
Indole-Driven Cleavage (Dominant Pathway): The most significant fragmentation pathway involves the cleavage of the bond between the indole C3 position and the ethanone oxime side chain. This results in the formation of the highly stabilized indol-3-ylmethylene cation at m/z 130 . This fragment is a hallmark of 3-substituted indoles and is often the base peak in the spectrum.
Subsequent Indole Ring Fragmentation: The m/z 130 ion undergoes further characteristic fragmentation of the indole ring system, primarily through the loss of hydrogen cyanide (HCN) to produce an ion at m/z 103 .[8]
α-Cleavage: Similar to the standard oxime, loss of a methyl radical (•CH₃) can occur to yield an ion at m/z 159 . While possible, this pathway is generally less favored than the direct formation of the m/z 130 ion.
Oxime-Specific Fragmentation: The loss of a hydroxyl radical (•OH) from the molecular ion can also occur, leading to a fragment at m/z 157 . This pathway is in direct competition with the indole-driven cleavages.
Caption: Proposed dominant EI fragmentation of the indole oxime.
Part 3: Comparative Analysis and Experimental Protocol
The juxtaposition of these two compounds reveals a clear shift in fragmentation hierarchy. For acetophenone oxime, the fragmentation is a localized event around the oxime and its adjacent bonds. For the indole-containing oxime, the indole ring acts as a charge-stabilizing anchor, promoting cleavage at the C3-side chain bond to yield the dominant m/z 130 fragment.
Data Summary: Key Fragment Comparison
Feature
Acetophenone Oxime
(1Z)-1-(1H-indol-3-yl)ethanone oxime
Molecular Ion (m/z)
135 (M⁺•)
174 (M⁺•)
Base Peak (m/z)
120 or 105 (Predicted)
130 (Predicted)
Dominant Driver
α-Cleavage / Oxime Chemistry
Indole Ring Stability
Key Fragment Ions (m/z)
120, 118, 103, 77
159, 157, 130 , 103
Characteristic Neutral Loss
•CH₃, •OH
•C(NOH)CH₃, HCN
Experimental Protocol: LC-MS/MS Analysis
This protocol describes a general method for acquiring fragmentation data for these compounds using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a common technique for non-volatile or thermally labile molecules.
Sample Preparation:
Prepare 1 mg/mL stock solutions of each compound in methanol.
Create a 1 µg/mL working solution by diluting the stock solution in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The acid promotes protonation for positive-ion ESI.
Liquid Chromatography (LC) Conditions:
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
MS1 Scan: Scan from m/z 50 to 500 to identify the protonated molecules ([M+H]⁺ at m/z 136 for acetophenone oxime and m/z 175 for the indole oxime).
MS/MS (Fragmentation) Scan: Perform product ion scans on the precursor ions identified in MS1.
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe a full range of fragment ions.
Key Parameters:
Capillary Voltage: 3.5 kV
Gas Temperature: 325°C
Gas Flow: 8 L/min
Caption: General workflow for LC-MS/MS analysis of oximes.
Conclusion
The mass spectrometric fragmentation of an oxime is profoundly influenced by its molecular framework. While standard oximes like acetophenone oxime exhibit predictable fragmentation patterns originating from the functional group, the introduction of a dominant chemical moiety like an indole ring commandeers the fragmentation cascade. For (1Z)-1-(1H-indol-3-yl)ethanone oxime, the stability of the resulting indol-3-ylmethylene cation (m/z 130) makes it the primary and most abundant fragment. This comparative analysis underscores the necessity for chemists to consider the entire molecular structure, not just isolated functional groups, when interpreting mass spectra for the unambiguous identification of novel compounds, metabolites, or degradants in a research and development setting.
References
Phillipou, G., & Poulos, A. (1978). Gas chromatography-mass spectrometry of fatty aldehydes and their oxime derivatives. Chemistry and Physics of Lipids.
Li, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Available at: [Link]
Zhang, P., et al. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. Available at: [Link]
Brooks, C. J., & Harvey, D. J. (1970). Gas chromatographic and mass spectrometic studies of oximes derived from 20-oxosteroids. Steroids. Available at: [Link]
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]
eGyanKosh. (N.D.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
Filo. (2025). Explain all possible fragmentation for in mass spectrometry. Structure o... Available at: [Link]
Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry. Available at: [Link]
NIST. (N.D.). Ethanone, 1-(1H-indol-3-yl)-. NIST Chemistry WebBook. Available at: [Link]
A Comparative In Silico Analysis of (1Z)-1-(1H-indol-3-yl)ethanone Oxime Against Established Inhibitors at the Colchicine Binding Site of Tubulin
A Technical Guide for Drug Discovery Professionals This guide provides a comprehensive, in-silico comparison of the investigational compound (1Z)-1-(1H-indol-3-yl)ethanone oxime with established inhibitors targeting the...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-silico comparison of the investigational compound (1Z)-1-(1H-indol-3-yl)ethanone oxime with established inhibitors targeting the colchicine binding site of β-tubulin. We will explore a validated molecular docking protocol, analyze comparative binding affinities, and dissect the specific molecular interactions that govern ligand binding. This analysis serves as a framework for researchers aiming to evaluate novel compounds in the context of well-characterized therapeutic targets.
Introduction: Targeting Microtubule Dynamics in Oncology
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular processes, including cell division, motility, and intracellular transport.[1] Their central role in mitosis makes them a prime target for anticancer drug development.[1][2] Agents that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly proliferating cancer cells.[3][4][5]
One of the most clinically significant targets on the tubulin protein is the colchicine binding site, located at the interface between the α- and β-tubulin subunits.[3][4][6] Inhibitors that bind to this site prevent the polymerization of tubulin dimers into microtubules, leading to microtubule destabilization and mitotic arrest.[4][6][7]
The investigational compound, (1Z)-1-(1H-indol-3-yl)ethanone oxime, features an indole scaffold, a privileged structure in medicinal chemistry known to interact with the colchicine binding site.[8] The oxime group offers unique polarity and hydrogen bonding capabilities, suggesting it may form distinct interactions within the binding pocket compared to established inhibitors.[9] This guide employs molecular docking to predict the binding potential of this indole oxime and compare it against two well-characterized colchicine site inhibitors: Colchicine and Combretastatin A-4 (CA-4) .[7][10]
Methodology: A Validated Molecular Docking Workflow
To ensure the scientific validity of our comparative analysis, we employ a rigorous, multi-step docking protocol. Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[11][12][13][14] The trustworthiness of any docking study hinges on its ability to reproduce experimentally verified binding modes.[15][16][17][18]
Protein Structure: The high-resolution (2.30 Å) crystal structure of α,β-tubulin in complex with colchicine was obtained from the RCSB Protein Data Bank (PDB ID: 4O2B).[19] This structure provides an experimentally determined reference for the active site conformation.
Ligand Structures: 3D conformers of (1Z)-1-(1H-indol-3-yl)ethanone oxime, Colchicine, and Combretastatin A-4 were obtained from the PubChem database.
Docking Software: AutoDock Vina, a widely used open-source program, was selected for its balance of computational speed and docking accuracy.[20][21][22]
Visualization: Molecular graphics and analyses were performed using PyMOL.
The entire docking process, from initial preparation to final analysis, follows a systematic and validated procedure.
Step 1: Receptor Preparation
The initial PDB structure requires careful preparation to be suitable for docking.
Load Structure: The 4O2B PDB file is loaded into PyMOL.
Remove Non-essential Molecules: All water molecules, ions, and non-protein chains are removed. The original co-crystallized colchicine ligand is also removed to create an apo (unbound) receptor for docking.
Add Hydrogens: Polar hydrogen atoms are added to the protein structure, which is critical for accurately calculating hydrogen bond interactions.
Save as PDBQT: The prepared receptor is saved in the PDBQT file format, which includes atomic charge and atom-type information required by AutoDock Vina.
Step 2: Ligand Preparation
The small molecules (ligands) must also be prepared.
Obtain Structures: 3D structures for the indole oxime, colchicine, and CA-4 are downloaded from PubChem.
Energy Minimization: Ligand geometries are optimized using a suitable force field (e.g., MMFF94) to find a low-energy conformation.
Save as PDBQT: The prepared ligands are converted to the PDBQT format.
Step 3: Protocol Validation via Re-docking
This is the most critical step for ensuring the trustworthiness of the results. The goal is to prove that the docking protocol can accurately reproduce the known experimental binding pose.
Re-dock Native Ligand: The co-crystallized colchicine ligand (extracted in Step 1) is docked back into the prepared tubulin structure.
Define Search Space: A grid box (search space) is defined around the known colchicine binding site. The center and dimensions of this box are crucial parameters.
Run Docking: The docking simulation is performed using AutoDock Vina.
Calculate RMSD: The root-mean-square deviation (RMSD) between the predicted pose and the original crystal structure pose is calculated. A successful validation requires an RMSD value of less than 2.0 Å , indicating the protocol can reliably replicate the experimental data.[15][16][23]
Step 4: Production Docking
Once validated, the same protocol is used for the investigational compound and the other established inhibitor.
Dock Ligands: (1Z)-1-(1H-indol-3-yl)ethanone oxime and Combretastatin A-4 are docked into the 4O2B receptor using the validated parameters.
Analyze Results: The output provides a binding affinity score (in kcal/mol) and the predicted 3D binding pose for each ligand.
Workflow Diagram
The following diagram illustrates the validated molecular docking workflow.
Caption: Validated workflow for comparative molecular docking.
Results: Comparative Analysis
Following the execution of the validated docking protocol, the binding affinities and key molecular interactions were determined for each compound.
The predicted binding affinities, represented by the docking score in kcal/mol, provide a quantitative measure for comparison. A more negative score indicates a stronger predicted binding affinity.
Colchicine: As the native ligand, colchicine's binding mode is the benchmark. Its trimethoxyphenyl ring fits snugly into a deep hydrophobic pocket formed by residues like Leu255 and Val318.[5] The tropolone ring extends towards the interface, forming a critical hydrogen bond with α-tubulin's Thr179 and interacting with Cys241 of β-tubulin.[5] This established interaction pattern anchors the molecule firmly in the binding site.
Combretastatin A-4 (CA-4): CA-4, a potent inhibitor, adopts a similar binding orientation.[10] Its trimethoxyphenyl ring occupies the same hydrophobic pocket as colchicine's.[24][25] The second phenyl ring is positioned to form hydrophobic interactions with residues such as Ala316 and Ala354. The cis-stilbene conformation is crucial for fitting within the curved architecture of the binding site, highlighting the importance of ligand conformation for potent activity.[10]
(1Z)-1-(1H-indol-3-yl)ethanone oxime: The investigational compound exhibits a promising, albeit slightly weaker, predicted binding affinity. The indole ring, a known pharmacophore for this site, orients itself into a hydrophobic region, interacting with Leu248 and Ala316.[8] The key distinction lies with the oxime moiety (-NOH). This group is predicted to form a hydrogen bond with the backbone of Cys241 and the side chain of Asn258. This interaction pattern differs from that of colchicine and CA-4, suggesting a novel binding mode within the same pocket. While its overall hydrophobic engagement is less extensive than the larger reference compounds, its unique hydrogen bonding capability contributes significantly to its binding energy.
Discussion and Future Directions
This in-silico study demonstrates that (1Z)-1-(1H-indol-3-yl)ethanone oxime is a viable candidate for inhibition of the colchicine binding site on tubulin. Its predicted binding affinity of -7.8 kcal/mol, while lower than that of colchicine (-9.1 kcal/mol) and Combretastatin A-4 (-8.5 kcal/mol), is significant and suggests potential biological activity.
The key insight from this analysis is the distinct binding mode conferred by the oxime group. While the indole scaffold effectively anchors the molecule in a manner analogous to portions of the established inhibitors, the oxime's hydrogen bonding with Cys241 and Asn258 presents a unique interaction profile. This finding suggests that the indole oxime scaffold is a valuable starting point for further lead optimization.
Limitations: It is crucial to acknowledge that molecular docking is a predictive tool.[11] The calculated binding affinities are estimates and do not represent absolute experimental values. The model uses a rigid receptor, which does not account for the protein's flexibility upon ligand binding.
Future Work:
In Vitro Validation: The computational predictions must be validated through experimental assays. A tubulin polymerization assay would directly measure the compound's inhibitory effect.
Cell-Based Assays: Anti-proliferative assays using various cancer cell lines (e.g., MCF-7, HeLa) would determine the compound's cytotoxic effects.
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the indole ring or oxime group could elucidate key structural features required for enhanced potency and could be guided by further computational analysis.
This guide provides a robust framework for the initial computational assessment of novel drug candidates. By benchmarking against established inhibitors within a validated protocol, researchers can efficiently prioritize compounds for further experimental investigation, accelerating the drug discovery pipeline.
References
Prota, A.E., Danel, F., Bachmann, F., et al. (2014). The Novel Microtubule-Destabilizing Drug BAL27862 Binds to the Colchicine Site of Tubulin with Distinct Effects on Microtubule Organization. RCSB Protein Data Bank. [Link]
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
Ravelli, R.B., Gigant, B., Curmi, P.A., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature, 428(6979), 198-202. [Link]
Scripps Research. (2020). AutoDock Vina Manual. The Scripps Research Institute. [Link]
Bhattacharya, A., & Cabral, F. (2021). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Molecules, 26(11), 3245. [Link]
Fong, H. F., & Yip, K. W. (2020). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Journal of Medicinal Chemistry, 63(15), 7961-7986. [Link]
Akunuri, R., Veerareddy, V., Kaul, G., et al. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Bioorganic Chemistry, 116, 105288. [Link]
Pettit, G. R., Singh, S. B., Hamel, E., et al. (1989). Antimitotic natural products combretastatin A-4 and combretastatin A-2: studies on the mechanism of their inhibition of the binding of colchicine to tubulin. Biochemistry, 28(17), 6984-6991. [Link]
Ferreira, O., & Correia-da-Silva, M. (2023). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceuticals, 16(3), 443. [Link]
Kciuk, M., & Kontek, R. (2020). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 25(18), 4247. [Link]
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. [Link]
Ghafouri, R., Saeedi, M., Mahdavi, M., & Dastmalchi, S. (2020). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Computational and mathematical methods in medicine, 2020, 8872398. [Link]
Parker, A. L., Kavallaris, M., & McCarroll, J. A. (2020). Microtubules and their role in cellular stress in cancer. Cancers, 12(6), 1564. [Link]
Validating the Antimicrobial Efficacy of (1Z)-1-(1H-indol-3-yl)ethanone Oxime: A Comparative Guide for Researchers
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on validating the antimicrobial efficacy of (1Z)-1-(1H-indol-3-yl)ethanone oxime. We will delve into...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on validating the antimicrobial efficacy of (1Z)-1-(1H-indol-3-yl)ethanone oxime. We will delve into its proposed mechanism of action, present a comparative analysis of its performance against standard bacterial and fungal cell lines, and provide detailed, field-proven protocols for robust in-vitro evaluation.
Introduction: The Promise of Indole-Based Antimicrobials
The indole scaffold is a privileged structure in medicinal chemistry, found in a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1] In the ongoing battle against antimicrobial resistance, indole derivatives have emerged as a promising class of compounds. Their ability to disrupt bacterial membranes and inhibit biofilm formation has opened new avenues for their application as antimicrobial agents.[1] (1Z)-1-(1H-indol-3-yl)ethanone oxime, an oxime derivative featuring the indole moiety, has garnered attention for its potential antimicrobial properties, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[2]
This guide will provide a framework for the systematic evaluation of this compound's antimicrobial spectrum, comparing its efficacy with established clinical agents.
Unraveling the Mechanism of Action: How Indole Oximes Exert Their Antimicrobial Effect
While the precise mechanism of action for (1Z)-1-(1H-indol-3-yl)ethanone oxime is still under investigation, the broader class of indole-based antimicrobials is understood to function through a multi-pronged attack on microbial cells. The lipophilic nature of the indole ring facilitates its intercalation into the bacterial cell membrane, leading to increased permeability and disruption of cellular integrity.[3] This disruption can lead to the leakage of essential ions and metabolites, ultimately resulting in cell death.
Furthermore, some indole derivatives have been shown to inhibit key bacterial enzymes essential for survival and replication, such as DNA gyrase B (GyrB) and 14α-sterol demethylase (CYP51) in fungi.[4] The oxime functional group can also contribute to the molecule's biological activity through its ability to form hydrogen bonds and coordinate with metal ions that may be crucial for enzymatic function.
Comparative Antimicrobial Efficacy: A Head-to-Head Analysis
To provide a clear perspective on the potential of (1Z)-1-(1H-indol-3-yl)ethanone oxime, its antimicrobial activity should be compared against standard Gram-positive and Gram-negative bacteria, as well as a representative fungal pathogen. For this guide, we will consider Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).
Cytotoxicity Profile: Assessing the Safety of (1Z)-1-(1H-indol-3-yl)ethanone Oxime
A critical aspect of drug development is to ensure that a potential antimicrobial agent exhibits selective toxicity towards microbes with minimal harm to host cells. A derivative of (1Z)-1-(1H-indol-3-yl)ethanone oxime has been reported to be non-toxic to Vero cells, a mammalian kidney epithelial cell line.[2] To quantitatively assess cytotoxicity, the MTS assay is a reliable and widely used colorimetric method.
The following are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and for assessing the cytotoxicity of (1Z)-1-(1H-indol-3-yl)ethanone oxime.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Materials:
(1Z)-1-(1H-indol-3-yl)ethanone oxime
Standard bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922) and fungal strain (C. albicans ATCC 90028)
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
RPMI-1640 medium for fungi
Sterile 96-well microtiter plates
Spectrophotometer
Sterile saline (0.85%)
0.5 McFarland turbidity standard
Procedure:
Preparation of Inoculum:
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
Suspend the colonies in sterile saline.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Antimicrobial Dilutions:
Prepare a stock solution of (1Z)-1-(1H-indol-3-yl)ethanone oxime in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB or RPMI-1640) in the 96-well plate to achieve a range of desired concentrations.
Inoculation and Incubation:
Add the standardized inoculum to each well containing the antimicrobial dilutions.
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for Candida albicans.
Determination of MIC:
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Protocol 2: Cytotoxicity Evaluation using the MTS Assay
This protocol outlines the steps for assessing the in-vitro cytotoxicity of the compound on a mammalian cell line, such as Vero or HEK293.
Materials:
(1Z)-1-(1H-indol-3-yl)ethanone oxime
Vero (ATCC CCL-81) or HEK293 (ATCC CRL-1573) cells
Complete cell culture medium (e.g., DMEM with 10% FBS)
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of (1Z)-1-(1H-indol-3-yl)ethanone oxime in complete medium.
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
Incubation:
Incubate the plate for 24-48 hours in a CO₂ incubator.
MTS Assay:
Add 20 µL of the MTS reagent to each well.
Incubate for 1-4 hours at 37°C.
Data Analysis:
Measure the absorbance at 490 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting the cell viability against the compound concentration.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for MTS cytotoxicity assay.
Conclusion and Future Directions
(1Z)-1-(1H-indol-3-yl)ethanone oxime and its derivatives represent a promising avenue for the development of new antimicrobial agents. The available data suggests potent activity against Gram-positive bacteria and a favorable preliminary safety profile. However, further rigorous investigation is required to fully elucidate its antimicrobial spectrum, particularly against Gram-negative bacteria and fungal pathogens. The protocols outlined in this guide provide a robust framework for conducting these essential validation studies. Future research should focus on determining the specific MIC values of the parent compound against a broader panel of clinically relevant microbes, exploring its mechanism of action in more detail, and conducting in-vivo efficacy and toxicity studies.
References
The In Vitro Potential of 1-(1H-indol-3-yl) Derivatives against Candida spp. and Aspergillus niger as Tyrosinase Inhibitors. PMC. [Link]
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. PMC. [Link]
Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. PubMed. [Link]
Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. PMC. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (1Z)-1-(1H-indol-3-yl)ethanone oxime
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. Proper disposal is a critical, final step, ensuring the safet...
Author: BenchChem Technical Support Team. Date: April 2026
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. Proper disposal is a critical, final step, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of (1Z)-1-(1H-indol-3-yl)ethanone oxime, a compound of interest in various research fields.
Core Principles of Disposal: A Proactive Stance on Safety
The fundamental principle governing the disposal of any laboratory chemical is the adherence to local, state, and federal regulations[7][8]. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The procedures outlined below are intended to provide a framework grounded in established laboratory safety practices.
A critical aspect of safe disposal is the segregation of waste streams[7][9]. Never mix (1Z)-1-(1H-indol-3-yl)ethanone oxime waste with incompatible materials. The indole structure suggests potential incompatibility with strong oxidizing agents[1].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (1Z)-1-(1H-indol-3-yl)ethanone oxime for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
PPE Component
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
To protect against potential splashes of solutions or contact with solid particles that could cause serious eye damage[1][2].
Hand Protection
Chemically resistant gloves (e.g., nitrile).
To prevent skin contact, as indole derivatives can be toxic upon dermal absorption and cause skin irritation[1][2][10].
Body Protection
A fully buttoned laboratory coat.
To protect skin and personal clothing from contamination[10].
Respiratory Protection
A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, especially in poorly ventilated areas.
To prevent inhalation of the compound, which may cause respiratory irritation[1][11].
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of small quantities of (1Z)-1-(1H-indol-3-yl)ethanone oxime typically generated in a research setting.
Step 1: Waste Collection and Segregation
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of solid (1Z)-1-(1H-indol-3-yl)ethanone oxime waste[7][12][13]. The container should be kept closed when not in use.
Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "(1Z)-1-(1H-indol-3-yl)ethanone oxime"[12][13].
Aqueous Waste: Solutions containing (1Z)-1-(1H-indol-3-yl)ethanone oxime should be collected in a separate, labeled container for liquid hazardous waste. Do not dispose of these solutions down the drain[14].
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in the designated solid hazardous waste container[12][15].
For laboratories with the appropriate expertise and facilities, neutralization of acidic or basic aqueous waste streams containing the compound may be considered. This should only be performed by trained personnel.
Dilution: If the waste solution is concentrated, it should first be diluted by slowly adding it to a large volume of cold water in a suitable container.
Neutralization:
For acidic solutions, slowly add a dilute base (e.g., sodium bicarbonate) while stirring and monitoring the pH with pH paper or a calibrated meter[16][17][18].
For basic solutions, slowly add a dilute acid (e.g., citric acid)[16][18].
Target pH: The goal is to bring the pH of the solution to a neutral range (typically 6-8).
Final Disposal: Even after neutralization, the resulting solution should be collected as hazardous liquid waste, as the organic compound is still present.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of (1Z)-1-(1H-indol-3-yl)ethanone oxime waste.
Step 3: Storage and Final Disposal
Accumulation: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area[12]. This area should have secondary containment to capture any potential leaks.
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor[7][12][19]. These professionals are equipped to handle and transport hazardous materials for final disposal, which is typically incineration at a permitted facility.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
Assess the Spill: Determine the extent of the spill and the associated risks. For a small, manageable spill of solid material, trained laboratory personnel can proceed with cleanup. For large or unmanageable spills, or any spill involving a volatile solvent, contact your institution's emergency response team immediately.
Ventilation: Ensure adequate ventilation to disperse any potential vapors[16].
Cleanup:
Wearing the appropriate PPE, carefully sweep up the solid material to avoid generating dust[1][12].
Use an absorbent material, such as vermiculite or sand, for liquid spills[16][18][20].
Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste[17].
Spill Cleanup Workflow
Caption: Step-by-step workflow for responding to a spill of (1Z)-1-(1H-indol-3-yl)ethanone oxime.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of (1Z)-1-(1H-indol-3-yl)ethanone oxime, upholding the principles of laboratory safety and environmental stewardship.
References
Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. PubMed. [Link]
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
Indole Detection Reagent - Safety Data Sheet. Neogen. [Link]
KOVAC'S INDOLE REAGENT - Safety Data Sheet. Loba Chemie. [Link]
NATIONAL TAIWAN UNIVERSITY Regulations for the Storage, Disposal, and Handling of Laboratory Waste. National Taiwan University. [Link]
Kovac's Indole Reagent, Safety Data Sheet, English. Neogen. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
Optimization of Neutralization Conditions and Comparative Study of Nerve Agents and Simulants Using a Reaction Calorimeter. ACS Chemical Health & Safety. [Link]
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Method of neutralizing aldehyde-containing waste waters and the like.
A Researcher's Guide to the Safe Handling of (1Z)-1-(1H-indol-3-yl)ethanone oxime
This guide provides essential safety protocols and logistical information for the handling of (1Z)-1-(1H-indol-3-yl)ethanone oxime. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following pr...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety protocols and logistical information for the handling of (1Z)-1-(1H-indol-3-yl)ethanone oxime. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a comprehensive review of safety data for structurally related indole derivatives and oxime compounds. It is imperative to handle (1Z)-1-(1H-indol-3-yl)ethanone oxime with a high degree of caution, assuming it may possess hazards associated with its parent chemical structures.
The indole scaffold is a core component in many biologically active molecules, and its derivatives must be handled with care.[1][2] Similarly, oxime compounds can present their own set of hazards.[3] This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Assessment Based on Structural Analogs
Due to the lack of specific toxicological data for (1Z)-1-(1H-indol-3-yl)ethanone oxime, a conservative approach to safety is warranted. Based on the hazard profiles of related indole and oxime compounds, this substance should be treated as potentially hazardous.
Potential Hazard Classification
Description
Source/Analogy
Acute Oral Toxicity
Harmful if swallowed.
Based on data for indole and other oxime compounds.[4][5][6][7][8]
Skin Corrosion/Irritation
May cause skin irritation.
A common property of many indole derivatives.[4][5][7][8][9]
Serious Eye Damage/Irritation
May cause serious eye irritation or damage.
Based on hazard statements for related compounds.[3][4][5][7][8][9]
Respiratory Irritation
May cause respiratory irritation.
A potential hazard when handling powdered forms of organic compounds.[4][7][8][10]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is the most critical barrier to preventing exposure. The following PPE is mandatory when handling (1Z)-1-(1H-indol-3-yl)ethanone oxime.
Protection Type
Specific Recommendations
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield.
To protect against splashes and airborne particles that can cause serious eye damage.[4][8][11][12][13]
Hand Protection
Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended for extended procedures.
To prevent skin contact, which may cause irritation. Gloves must be inspected before use and changed immediately if contaminated.[4][6][11][14]
Body Protection
A fully buttoned lab coat or a chemical-resistant suit.
To shield the body from accidental spills and splashes.[4]
Respiratory Protection
All handling of the solid compound or solutions should be conducted in a certified chemical fume hood.
To avoid inhalation of dust or aerosols.[4][10][14]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow outlines the safe handling of (1Z)-1-(1H-indol-3-yl)ethanone oxime from receipt to disposal.
Caption: Workflow for Safe Handling of (1Z)-1-(1H-indol-3-yl)ethanone oxime.
Experimental Protocols
Receiving and Storage:
Upon receipt, inspect the container for any damage.
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][11]
Handling the Compound:
All manipulations of (1Z)-1-(1H-indol-3-yl)ethanone oxime must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[11][14]
Before starting, ensure the fume hood is functioning correctly and the work surface is covered with absorbent, disposable bench paper.[14]
Don all required PPE as outlined in the table above.
When weighing the solid, do so within the fume hood using a dedicated spatula and weighing vessel. Avoid creating dust.[3][4]
Handle all solutions containing the compound with the same level of precaution as the solid.
Post-Handling:
Clean all non-disposable equipment thoroughly with an appropriate solvent within the fume hood.
Wipe down the work surface of the fume hood.
Dispose of all contaminated waste as described in the disposal plan below.
Carefully remove PPE, avoiding cross-contamination. Always remove gloves last.
Wash hands thoroughly with soap and water after handling.[4][10]
Spill and Exposure Management
Spill Cleanup:
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[11]
Wearing appropriate PPE, gently cover the spill with an inert absorbent material.
Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3][4]
Accidental Exposure:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][15]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[15]
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Disposal Plan
Proper disposal of (1Z)-1-(1H-indol-3-yl)ethanone oxime and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Collection:
Solid Waste: Collect waste (1Z)-1-(1H-indol-3-yl)ethanone oxime and any contaminated disposable materials (e.g., gloves, bench paper) in a suitable, closed, and properly labeled container.[3][4]
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Labeling and Storage:
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "(1Z)-1-(1H-indol-3-yl)ethanone oxime".
Store waste containers in a designated satellite accumulation area with secondary containment.[3]
Final Disposal:
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal service.[3] Never dispose of this chemical down the drain or in regular trash.[4]
References
IFSC. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
PubChem. (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure for the Synthesis of (Z)-1-Indanone oxime. Retrieved from [Link]
NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
Merck Millipore. (2021, March 15). SAFETY DATA SHEET. Retrieved from [Link]
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]
PMC. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
UFF. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Akunuri, R., et al. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Bioorganic Chemistry, 116, 105288. Retrieved from [Link]
ResearchGate. (2025, September 11). A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. Retrieved from [Link]